Product packaging for 1-Butanol, 3-(3-hydroxybutoxy)-(Cat. No.:CAS No. 65849-81-2)

1-Butanol, 3-(3-hydroxybutoxy)-

Cat. No.: B3192833
CAS No.: 65849-81-2
M. Wt: 162.23 g/mol
InChI Key: HNXKBOZFEUCZHF-UHFFFAOYSA-N
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Description

1-Butanol, 3-(3-hydroxybutoxy)- is a useful research compound. Its molecular formula is C8H18O3 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O3 B3192833 1-Butanol, 3-(3-hydroxybutoxy)- CAS No. 65849-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65849-81-2

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

4-(4-hydroxybutan-2-yloxy)butan-2-ol

InChI

InChI=1S/C8H18O3/c1-7(10)4-6-11-8(2)3-5-9/h7-10H,3-6H2,1-2H3

InChI Key

HNXKBOZFEUCZHF-UHFFFAOYSA-N

SMILES

CC(CCOC(C)CCO)O

Canonical SMILES

CC(CCOC(C)CCO)O

Other CAS No.

65849-81-2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Butanol, 3-(3-hydroxybutoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Butanol, 3-(3-hydroxybutoxy)-, a molecule of interest in various chemical and pharmaceutical research fields. This document details the synthetic pathway, experimental protocols, and analytical characterization of this dihydroxy ether.

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, also known as di(3-hydroxybutyl) ether, is a diol ether with the chemical formula C₈H₁₈O₃. Its structure, featuring two hydroxyl groups and an ether linkage, imparts specific physical and chemical properties that make it a subject of interest for various applications, including its potential use as a solvent, a building block in polymer chemistry, or as a component in pharmaceutical formulations. Understanding its synthesis and characterizing its properties are crucial steps for its effective utilization.

Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-

The primary method for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- involves the acid-catalyzed self-condensation of 1,3-butanediol. This reaction proceeds via the formation of a carbocation intermediate, followed by nucleophilic attack by another molecule of 1,3-butanediol.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products cluster_purification Purification Reactant1 1,3-Butanediol Catalyst Acid Catalyst (e.g., H₂SO₄) Reactant1->Catalyst Heating Heating Product 1-Butanol, 3-(3-hydroxybutoxy)- Heating->Product Byproduct Water Heating->Byproduct Purification Distillation Product->Purification Purification->Product Pure Product

Caption: Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Experimental Protocol

Materials:

  • 1,3-Butanediol (99% purity)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-butanediol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the flask while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Add distilled water and an organic solvent (e.g., diethyl ether) to extract the product.

  • Separate the organic layer and wash it sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 1-Butanol, 3-(3-hydroxybutoxy)-.

Characterization

The structure and purity of the synthesized 1-Butanol, 3-(3-hydroxybutoxy)- are confirmed through various analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol [1]
CAS Number 65849-81-2[1]
Appearance Colorless liquid
Boiling Point Not readily available
Solubility Soluble in water and organic solvents
Spectroscopic Data

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a key technique for the characterization of 1-Butanol, 3-(3-hydroxybutoxy)-. The mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its unequivocal identification, even in a mixture of its regioisomers.[2] A characteristic fragment ion is observed at m/z 117, which is expected from the alpha-cleavage of the 4-hydroxy-2-butyl chain.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific NMR data for 1-Butanol, 3-(3-hydroxybutoxy)- is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure.

  • ¹H NMR: The spectrum would be complex due to the presence of multiple non-equivalent protons. Signals corresponding to the methyl protons (CH₃), methylene protons (CH₂ adjacent to the ether oxygen and hydroxyl groups), and methine protons (CH adjacent to the hydroxyl group) would be expected. The hydroxyl protons would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum would show distinct signals for each of the eight carbon atoms in their unique chemical environments. The carbons attached to the oxygen atoms (ether and hydroxyl groups) would be deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of 1-Butanol, 3-(3-hydroxybutoxy)- would exhibit characteristic absorption bands for the functional groups present.

  • A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, broadened due to hydrogen bonding.

  • Strong C-O stretching vibrations would be observed in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the ether and alcohol C-O bonds.

  • C-H stretching vibrations from the alkyl backbone would be present in the 2850-3000 cm⁻¹ region.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1-Butanol, 3-(3-hydroxybutoxy)-. The synthesis via acid-catalyzed self-condensation of 1,3-butanediol is a viable route to obtain this dihydroxy ether. Its characterization relies on a combination of spectroscopic techniques, with mass spectrometry being particularly useful for its identification. Further research to fully elucidate its NMR and IR spectral properties would be beneficial for its broader application in scientific and industrial research.

References

"1-Butanol, 3-(3-hydroxybutoxy)-" chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Butanol, 3-(3-hydroxybutoxy)-. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting available data in a structured format and outlining potential experimental methodologies.

Chemical Properties and Structure

1-Butanol, 3-(3-hydroxybutoxy)-, also known by its IUPAC name 4-(4-hydroxybutan-2-yloxy)butan-2-ol, is a di-secondary ether diol.[1] While specific experimental data for this compound is limited in publicly available literature, a summary of its computed properties and data for a related isomer provides valuable insight.

Structural Information

The chemical structure of 1-Butanol, 3-(3-hydroxybutoxy)- consists of an eight-carbon chain with two hydroxyl groups and an ether linkage.

G Generalized Williamson Ether Synthesis Workflow start Start: Prepare Diol Solution add_base Add Strong Base (e.g., NaH) in Aprotic Solvent start->add_base form_alkoxide Alkoxide Formation add_base->form_alkoxide add_haloalcohol Add Halo-alcohol form_alkoxide->add_haloalcohol sn2_reaction SN2 Reaction (Ether Formation) add_haloalcohol->sn2_reaction quench Quench Reaction sn2_reaction->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify end End: Pure Di-secondary Ether Diol purify->end

References

An In-depth Technical Guide to 1-Butanol, 3-(3-hydroxybutoxy)- (CAS Number 53133-73-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Butanol, 3-(3-hydroxybutoxy)-, a dihydroxy ether with the CAS number 53133-73-6. Due to the limited availability of public domain data, this document focuses on the compound's fundamental properties, a detailed synthesis protocol derived from patent literature, and its known identifiers. Currently, there is a notable absence of published research on the specific biological activities, pharmacological properties, and its role in signaling pathways. This guide aims to consolidate the existing information to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

1-Butanol, 3-(3-hydroxybutoxy)- is an organic molecule containing two hydroxyl groups and an ether linkage. Its structure suggests properties of both alcohols and ethers, such as hydrogen bonding capabilities and potential as a solvent. The synonyms for this compound include 3-(3-hydroxybutoxy)butan-1-ol and 4-(4-hydroxybutan-2-yloxy)butan-2-ol, with CAS number 65849-81-2 also being associated with it[1].

PropertyValueSource
Molecular Formula C₈H₁₈O₃PubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
IUPAC Name 4-(4-hydroxybutan-2-yloxy)butan-2-olPubChem[1]
CAS Number 53133-73-6 (also 65849-81-2)
XLogP3-AA (Computed) 0.3PubChem[1]
Hydrogen Bond Donor Count (Computed) 2PubChem
Hydrogen Bond Acceptor Count (Computed) 3PubChem
Rotatable Bond Count (Computed) 6PubChem
Exact Mass (Computed) 162.125594 g/mol PubChem[1]
Polar Surface Area (Computed) 49.7 ŲPubChem[1]

Synthesis Protocol

A method for the preparation of 3-(3-hydroxybutoxy)-1-butanol is detailed in patent GB2142623B[2][3]. The synthesis involves the reaction of crotyl alcohol with a catalyst.

Experimental Protocol: Synthesis of 3-(3-hydroxybutoxy)-1-butanol

Materials:

  • Crotyl alcohol

  • Catalyst: ATE/Amberlyst 15 (a strongly acidic macroreticular resin)

  • Inert solvent (e.g., heptane)

  • Sodium carbonate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A mixture of 144 g of crotyl alcohol and 20 g of the ATE/Amberlyst 15 catalyst is prepared.

  • Reaction Execution: The mixture is heated under reflux for 48 hours.

  • Work-up:

    • The resulting reaction mixture is cooled and filtered to remove the catalyst.

    • The filtrate is then washed with a 5% aqueous solution of sodium carbonate.

    • The organic phase is separated and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by distillation under reduced pressure. The fraction boiling at 114-116°C at 1.5 mm Hg is collected.

  • Yield: The process yields 3-(3-hydroxybutoxy)-1-butanol.

Synthesis Workflow Diagram

G Synthesis Workflow of 3-(3-hydroxybutoxy)-1-butanol cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Mix Crotyl Alcohol and ATE/Amberlyst 15 Catalyst B Reflux for 48 hours A->B C Cool and Filter to Remove Catalyst B->C D Wash with 5% aq. Sodium Carbonate C->D E Separate Organic Phase D->E F Dry over Anhydrous Sodium Sulfate E->F G Distill under Reduced Pressure (1.5 mm Hg) F->G H Collect Fraction at 114-116°C G->H I 3-(3-hydroxybutoxy)-1-butanol (Final Product) H->I

Caption: Workflow for the synthesis of 3-(3-hydroxybutoxy)-1-butanol.

Analytical Methods

Detailed, publicly available analytical methods specifically for 1-Butanol, 3-(3-hydroxybutoxy)- are scarce. Standard analytical techniques for characterizing similar dihydroxy ethers would be applicable. These would likely include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and purity assessment.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern for structural confirmation.

  • Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) and ether (C-O-C) functional groups.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For purity determination and separation from starting materials and byproducts.

Without experimental spectra available in the public domain, a detailed interpretation is not possible at this time.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no readily available information in the scientific literature or public databases regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of 1-Butanol, 3-(3-hydroxybutoxy)-. Further research is required to determine its potential applications in drug development or its biological effects.

Conclusion

1-Butanol, 3-(3-hydroxybutoxy)- (CAS 53133-73-6) is a dihydroxy ether for which detailed public information is limited. This guide has consolidated the available data on its chemical and physical properties and provided a detailed synthesis protocol based on existing patent literature. The lack of data on its analytical characterization, biological activity, and potential roles in signaling pathways highlights a significant gap in the current knowledge base. This presents an opportunity for further research into the properties and potential applications of this compound. Researchers interested in this molecule are encouraged to utilize the provided synthesis protocol as a starting point for producing material for further study.

References

An In-depth Technical Guide to 3-(3-hydroxybutoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

This technical guide provides a comprehensive overview of the chemical compound "1-Butanol, 3-(3-hydroxybutoxy)-".

IUPAC Name: 4-(4-hydroxybutan-2-yloxy)butan-2-ol[1]

CAS Number: 65849-81-2[1]

Molecular Formula: C₈H₁₈O₃[1]

Synonyms:

  • 3-(3-hydroxybutoxy)-1-butanol[1]

  • 3-(3-Hydroxybutoxy)butan-1-ol[1]

  • 1,3'-Dimethyl-3,3'-dihydrodipropyl ether[1]

  • AI3-28420[1]

  • EINECS 265-946-0[1]

  • NS00087969[1]

  • RefChem:430874[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of 3-(3-hydroxybutoxy)butan-1-ol is presented in the table below. Experimental data for this specific compound is limited; therefore, some properties are based on computational models or data from structurally similar compounds.

PropertyValueSource
Molecular Weight 162.23 g/mol PubChem[1]
Boiling Point Estimated: ~254.2 °C at 760 mmHgChemSrc (for isomer 3-(3-hydroxybutan-2-yloxy)butan-2-ol)[2]
Density Estimated: ~0.992 g/cm³ChemSrc (for isomer 3-(3-hydroxybutan-2-yloxy)butan-2-ol)[2]
Refractive Index Estimated: ~1.447ChemSrc (for isomer 3-(3-hydroxybutan-2-yloxy)butan-2-ol)[2]
XLogP3-AA (Computed) 0.3PubChem[1]
Hydrogen Bond Donor Count (Computed) 2PubChem
Hydrogen Bond Acceptor Count (Computed) 3PubChem
Rotatable Bond Count (Computed) 6PubChem

Synthesis Methodology

A detailed experimental protocol for the synthesis of 3-(3-hydroxybutoxy)-1-butanol is outlined below, based on the process described in patent GB2142623B.

Experimental Protocol: Synthesis of 3-(3-hydroxybutoxy)-1-butanol

Objective: To synthesize 3-(3-hydroxybutoxy)-1-butanol through the acid-catalyzed dimerization of 1,3-butanediol.

Materials:

  • 1,3-Butanediol

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Inert solvent (e.g., toluene, xylene)

  • Neutralizing agent (e.g., sodium carbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A mixture of 1,3-butanediol and a catalytic amount of a strong acid is prepared in an inert solvent. The reaction is equipped with a distillation apparatus to remove the water formed during the reaction.

  • Dehydration Reaction: The mixture is heated to reflux. The etherification reaction proceeds via the dehydration of two molecules of 1,3-butanediol. The water produced is continuously removed by azeotropic distillation with the inert solvent.

  • Reaction Monitoring: The progress of the reaction is monitored by analyzing the amount of water collected and/or by chromatographic techniques (e.g., Gas Chromatography) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with an aqueous solution of a weak base, such as sodium carbonate.

  • Purification: The organic layer is separated, washed with water, and dried over an anhydrous drying agent like magnesium sulfate. The solvent is then removed by distillation. The crude product is purified by fractional distillation under reduced pressure to yield pure 3-(3-hydroxybutoxy)-1-butanol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 1_3_Butanediol 1,3-Butanediol Reaction_Mixture Reaction Mixture 1_3_Butanediol->Reaction_Mixture Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction_Mixture Heating Heating to Reflux & Azeotropic Distillation Reaction_Mixture->Heating Crude_Product_Mixture Crude Product Mixture Heating->Crude_Product_Mixture Neutralization Neutralization (e.g., Na2CO3 wash) Crude_Product_Mixture->Neutralization Extraction Phase Separation Neutralization->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Fractional_Distillation Fractional Distillation (under vacuum) Solvent_Removal->Fractional_Distillation Final_Product Pure 3-(3-hydroxybutoxy)butan-1-ol Fractional_Distillation->Final_Product Butanol_Isomers Butanol Butanol (C4H10O) Butan-1-ol Butan-1-ol (n-butanol) Butanol->Butan-1-ol Primary Butan-2-ol Butan-2-ol (sec-butanol) Butanol->Butan-2-ol Secondary 2-Methylpropan-1-ol 2-Methylpropan-1-ol (isobutanol) Butanol->2-Methylpropan-1-ol Primary 2-Methylpropan-2-ol 2-Methylpropan-2-ol (tert-butanol) Butanol->2-Methylpropan-2-ol Tertiary

References

"1-Butanol, 3-(3-hydroxybutoxy)-" physical and chemical data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, with the Chemical Abstracts Service (CAS) registry number 65849-81-2 , is an organic compound with the molecular formula C8H18O3. This document provides a comprehensive overview of its available physical and chemical data, detailed experimental protocols for the determination of its key properties, and a generalized workflow for its characterization. Due to the limited availability of experimental data for this specific compound, predicted values from computational models are included and clearly designated.

Chemical and Physical Data

The quantitative data for 1-Butanol, 3-(3-hydroxybutoxy)- are summarized in the tables below. It is important to note that most of the available data are predicted and should be confirmed by experimental analysis.

Table 1: General and Computed Properties
PropertyValueSource
IUPAC Name 4-(4-hydroxybutan-2-yloxy)butan-2-olPubChem[1]
Synonyms 3-(3-hydroxybutoxy)butan-1-olPubChem[1]
CAS Number 65849-81-2PubChem[1]
Molecular Formula C8H18O3PubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
Monoisotopic Mass 162.125594432 DaPubChem[1]
Canonical SMILES CC(CCCC(C)O)OPubChem[1]
InChI Key HNXKBOZFEUCZHF-UHFFFAOYSA-NPubChem[1]
Table 2: Predicted Physical Properties
PropertyPredicted ValueSource
Boiling Point 278.4 ± 15.0 °CChemicalBook
Density 0.997 ± 0.06 g/cm³ChemicalBook
Flash Point 107.6 °CChemSrc
Refractive Index 1.447ChemSrc
LogP (Octanol-Water Partition Coefficient) 0.54160ChemSrc

Experimental Protocols

Detailed experimental methodologies for determining the key physical and chemical properties of liquid organic compounds like 1-Butanol, 3-(3-hydroxybutoxy)- are provided below. These are generalized protocols and may require optimization for this specific substance.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or oil bath with a stirrer and heater

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of 1-Butanol, 3-(3-hydroxybutoxy)-

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped in the Thiele tube or oil bath.

  • The bath is heated gently with constant stirring.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly with continuous stirring.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

  • Sample of 1-Butanol, 3-(3-hydroxybutoxy)-

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance (m1).

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid (m2).

  • The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and density.

  • The mass of the pycnometer filled with water is determined (m3).

  • The density of the liquid sample is calculated using the formula: Density of liquid = [(m2 - m1) / (m3 - m1)] * Density of water.

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

  • Test tubes

  • Graduated pipettes

  • Vortex mixer

  • Solvents (e.g., water, ethanol, acetone, hexane)

  • Sample of 1-Butanol, 3-(3-hydroxybutoxy)-

Procedure:

  • A small, measured amount of the solvent (e.g., 1 mL) is placed in a test tube.

  • A small, measured amount of the solute (1-Butanol, 3-(3-hydroxybutoxy)-) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer for a set period.

  • The mixture is allowed to stand and is visually inspected for the presence of a single phase (soluble) or multiple phases/undissolved solute (insoluble).

  • The process can be repeated with varying amounts of solute to determine the approximate solubility limit.[4][5]

Mandatory Visualization

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a new chemical entity like 1-Butanol, 3-(3-hydroxybutoxy)-.

G cluster_0 Sample Preparation & Purity cluster_1 Physical Property Determination cluster_2 Chemical Property & Stability cluster_3 Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification Synthesis->Purification e.g., Distillation Purity_Analysis Purity Analysis Purification->Purity_Analysis e.g., GC-MS, NMR Boiling_Point Boiling Point Purity_Analysis->Boiling_Point Density Density Purity_Analysis->Density Refractive_Index Refractive Index Purity_Analysis->Refractive_Index Solubility_Tests Solubility Tests Purity_Analysis->Solubility_Tests Spectroscopic_Analysis Spectroscopic Analysis Purity_Analysis->Spectroscopic_Analysis FTIR, UV-Vis Stability_Studies Stability Studies Purity_Analysis->Stability_Studies e.g., Thermal, Hydrolytic Data_Compilation Data Compilation Boiling_Point->Data_Compilation Density->Data_Compilation Refractive_Index->Data_Compilation Solubility_Tests->Data_Compilation Spectroscopic_Analysis->Data_Compilation Stability_Studies->Data_Compilation Final_Report Final Technical Report Data_Compilation->Final_Report

A generalized workflow for the physicochemical characterization of a chemical compound.

Applications and Biological Activity

Currently, there is limited publicly available information regarding the specific applications and biological activity of 1-Butanol, 3-(3-hydroxybutoxy)-. However, based on its chemical structure, which contains both ether and alcohol functional groups, it may have potential as a solvent, a plasticizer, or an intermediate in chemical synthesis. Butanol and its derivatives are known to be used in a variety of industrial applications, including as solvents for paints and coatings, and in the manufacturing of pharmaceuticals and polymers. Some butanol extracts from natural sources have shown antimicrobial and anti-inflammatory activities, but this has not been specifically studied for 1-Butanol, 3-(3-hydroxybutoxy)-.[6][7][8] Further research is required to elucidate the specific properties and potential applications of this compound.

Conclusion

This technical guide provides a summary of the currently available physical and chemical data for 1-Butanol, 3-(3-hydroxybutoxy)-. While experimental data is sparse, predicted values offer a starting point for further investigation. The provided experimental protocols outline standard methods for the determination of key physicochemical properties. The generalized workflow diagram offers a systematic approach to the characterization of this and other novel chemical entities. It is recommended that the predicted data presented herein be validated through rigorous experimental testing to fully characterize this compound for its potential use in research and development.

References

Spectral Analysis of 1-Butanol, 3-(3-hydroxybutoxy)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of 1-Butanol, 3-(3-hydroxybutoxy)-, a diol ether. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a robust reference for the identification and characterization of this molecule.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-Butanol, 3-(3-hydroxybutoxy)-. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.15Doublet6H-CH₃
~1.50-1.70Multiplet4H-CH₂-CH₂OH and O-CH-CH₂-CH
~3.40-3.60Multiplet4H-CH₂OH and -OCH-
~3.70-3.90Multiplet2H-OCH-
VariableBroad Singlet2H-OH

¹³C NMR (Carbon NMR) Spectrum (Predicted)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~23Primary-CH₃
~38Secondary-CH₂-CH₂OH
~43SecondaryO-CH-CH₂-CH
~60Secondary-CH₂OH
~70Tertiary-OCH-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600-3200Strong, BroadO-H StretchAlcohol
2950-2850StrongC-H StretchAlkane
1470-1430MediumC-H BendAlkane
1150-1050StrongC-O StretchEther and Alcohol
Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 162, corresponding to the molecular weight of the compound (C₈H₁₈O₃).[1] Key predicted fragmentation patterns are outlined below.

m/zIon FormulaProposed Fragment
145[C₈H₁₇O₂]⁺[M - OH]⁺
129[C₈H₁₇O]⁺[M - H₂O - CH₃]⁺
117[C₆H₁₃O₂]⁺[M - C₂H₅O]⁺
101[C₅H₉O₂]⁺Cleavage of the ether bond
87[C₅H₁₁O]⁺Cleavage of the ether bond
73[C₄H₉O]⁺Cleavage of the ether bond
59[C₃H₇O]⁺[CH(OH)CH₃]⁺
45[C₂H₅O]⁺[CH₂OH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adaptable for the analysis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of 1-Butanol, 3-(3-hydroxybutoxy)- is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments.

Visualization of Predicted Mass Spectrometry Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of 1-Butanol, 3-(3-hydroxybutoxy)- under electron ionization.

Fragmentation_Pathway M [C₈H₁₈O₃]⁺˙ m/z = 162 (Molecular Ion) F145 [C₈H₁₇O₂]⁺ m/z = 145 M->F145 - •OH F101 [C₅H₉O₂]⁺ m/z = 101 M->F101 α-cleavage F87 [C₅H₁₁O]⁺ m/z = 87 M->F87 α-cleavage F73 [C₄H₉O]⁺ m/z = 73 M->F73 ether cleavage F59 [C₃H₇O]⁺ m/z = 59 F101->F59 - C₂H₄O F45 [C₂H₅O]⁺ m/z = 45 F87->F45 - C₃H₆

Caption: Predicted ESI-MS fragmentation of 1-Butanol, 3-(3-hydroxybutoxy)-.

References

An In-Depth Technical Guide to 1-Butanol, 3-(3-hydroxybutoxy)-: Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, with the chemical formula C8H18O3, is a significant chemical entity primarily known as a major constituent of the pharmaceutical agent Di(hydroxybutyl) ether (DHBE). This technical guide delves into the historical background, discovery, and key technical aspects of this compound, providing a comprehensive resource for professionals in research and drug development. While the specific discovery of this individual isomer is not extensively documented, its history is intrinsically linked to the development of DHBE, a therapeutic agent with choleretic and liver-protecting properties.

Historical Background and Discovery

The discovery of 1-Butanol, 3-(3-hydroxybutoxy)- is closely tied to the development of the pharmaceutical mixture Di(hydroxybutyl) ether (DHBE), which is marketed under trade names such as Dyskinebyl and Discinil. The pioneering work on this therapeutic agent was conducted by the French pharmaceutical company Laphal.

This mixture, and by extension 1-Butanol, 3-(3-hydroxybutoxy)-, was identified for its ability to increase bile flow and provide protective effects to the liver. The development of DHBE as a pharmaceutical product marked the key historical context for the scientific and commercial interest in its constituent isomers.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Butanol, 3-(3-hydroxybutoxy)- is presented in the table below.

PropertyValueSource
Molecular Formula C8H18O3PubChem
Molecular Weight 162.23 g/mol PubChem
CAS Number 65849-81-2PubChem
IUPAC Name 3-(3-hydroxybutoxy)butan-1-olPubChem
Appearance Oily liquid (as part of DHBE mixture)Patent literature

Synthesis and Experimental Protocols

The synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- is achieved through the production of the Di(hydroxybutyl) ether (DHBE) mixture, which is composed of three main regioisomers. The primary method for synthesizing this mixture is the acid-catalyzed condensation of 1,3-butanediol.

General Synthesis Pathway

The logical relationship for the synthesis of the Di(hydroxybutyl) ether mixture, which includes 1-Butanol, 3-(3-hydroxybutoxy)-, can be visualized as follows:

G General Synthesis of Di(hydroxybutyl) ether (DHBE) cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_isomers DHBE Regioisomers 1,3-Butanediol_1 1,3-Butanediol DHBE_mixture Di(hydroxybutyl) ether Mixture 1,3-Butanediol_1->DHBE_mixture 1,3-Butanediol_2 1,3-Butanediol 1,3-Butanediol_2->DHBE_mixture Catalyst Acid Catalyst (e.g., Sulfuric Acid, Cation Exchange Resin) Catalyst->DHBE_mixture Heat Heat Heat->DHBE_mixture Water Water DHBE_mixture->Water + Isomer1 1-Butanol, 3-(3-hydroxybutoxy)- DHBE_mixture->Isomer1 contains Isomer2 4-(3-hydroxybutoxy)-2-butanol DHBE_mixture->Isomer2 contains Isomer3 3-(4-hydroxy-2-butoxy)-1-butanol DHBE_mixture->Isomer3 contains G GC-MS Analysis Workflow for DHBE Isomers Sample DHBE Sample GC_Inlet Gas Chromatograph Inlet (Vaporization) Sample->GC_Inlet GC_Column Gas Chromatography Column (Separation of Isomers) GC_Inlet->GC_Column MS_Source Mass Spectrometer (Ionization and Fragmentation) GC_Column->MS_Source MS_Analyzer Mass Analyzer (Separation of Ions by m/z) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_System Data System (Data Acquisition and Analysis) Detector->Data_System Results Identification and Quantification of Isomers Data_System->Results

Unlocking the Potential of 1-Butanol, 3-(3-hydroxybutoxy)-: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butanol, 3-(3-hydroxybutoxy)-, a di-secondary ether diol with the chemical formula C8H18O3, represents a largely unexplored molecule with significant potential across various scientific and industrial domains. While direct research on this specific compound is limited, its structural similarity to well-characterized butanediols and glycol ethers provides a strong foundation for hypothesizing its properties and potential applications. This technical guide synthesizes available data on related compounds to illuminate promising research avenues for 1-Butanol, 3-(3-hydroxybutoxy)-, covering its synthesis, potential applications in polymer chemistry and as a specialty solvent, and crucial toxicological and analytical considerations. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts.

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, also known by its IUPAC name 4-(4-hydroxybutan-2-yloxy)butan-2-ol, is an organic compound featuring two hydroxyl groups and an ether linkage. Its molecular structure suggests a unique combination of polarity and hydrogen bonding capabilities, making it an intriguing candidate for a variety of applications. The presence of two secondary alcohol groups and an ether bond suggests potential for use as a monomer in polymerization, a crosslinking agent, a specialty solvent, or a precursor for further chemical synthesis. This guide provides a comprehensive overview of the potential research areas for this compound, based on the known chemistry and applications of its structural analogs.

Physicochemical Properties

While experimental data for 1-Butanol, 3-(3-hydroxybutoxy)- is scarce, its basic physicochemical properties can be sourced from chemical databases. A comparative analysis with related butanediols and ether alcohols is presented in Table 1 to provide a predictive context for its behavior.

Property1-Butanol, 3-(3-hydroxybutoxy)-1,3-Butanediol1,4-ButanediolDiethylene Glycol Monobutyl Ether
CAS Number 65849-81-2[1]107-88-0110-63-4112-34-5
Molecular Formula C8H18O3[1]C4H10O2C4H10O2C8H18O3
Molecular Weight ( g/mol ) 162.23[1]90.1290.12162.23
Boiling Point (°C) Not Available207.5235231
Melting Point (°C) Not Available< -5020.1-68
Density (g/cm³ at 20°C) Not Available1.0051.0170.954
Solubility in Water Not AvailableMiscibleMiscibleMiscible

Potential Synthesis Routes

Acid-Catalyzed Dehydration of 1,3-Butanediol

The acid-catalyzed dehydration of alcohols is a common method for forming symmetrical ethers.[2] A plausible pathway for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- involves the self-condensation of 1,3-butanediol.

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 1,3-butanediol with a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst like Amberlyst-15).

  • Reaction Conditions: Heat the mixture to a temperature sufficient to promote dehydration while azeotropically removing the water formed during the reaction. The reaction temperature will likely need to be carefully controlled to favor ether formation over elimination reactions.

  • Work-up and Purification: After the reaction is complete (monitored by GC-MS), cool the mixture and neutralize the acid catalyst. The product can then be purified by fractional distillation under reduced pressure.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 1,3-Butanediol_1 1,3-Butanediol Target_Molecule 1-Butanol, 3-(3-hydroxybutoxy)- 1,3-Butanediol_1->Target_Molecule Etherification 1,3-Butanediol_2 1,3-Butanediol 1,3-Butanediol_2->Target_Molecule Catalyst H+ (Acid Catalyst) Catalyst->Target_Molecule Heat Heat Heat->Target_Molecule Water H2O

Figure 1: Proposed acid-catalyzed synthesis of the target molecule.
Williamson-like Ether Synthesis

A variation of the Williamson ether synthesis could also be employed. This would involve the reaction of the alkoxide of 1,3-butanediol with a derivative of 1,3-butanediol containing a good leaving group.

Proposed Experimental Protocol:

  • Formation of Alkoxide: React 1,3-butanediol with a strong base (e.g., sodium hydride) in an aprotic solvent to form the corresponding alkoxide.

  • Preparation of Electrophile: Convert 1,3-butanediol to a derivative with a suitable leaving group (e.g., a tosylate or mesylate) at one of the hydroxyl positions.

  • Nucleophilic Substitution: React the alkoxide with the tosylated/mesylated butanediol. This SN2 reaction would form the ether linkage.

  • Purification: The product would be isolated and purified using standard techniques such as extraction and chromatography.

G cluster_reactants Reactants cluster_products Products Butanediol_Alkoxide 1,3-Butanediol Alkoxide Target_Molecule 1-Butanol, 3-(3-hydroxybutoxy)- Butanediol_Alkoxide->Target_Molecule SN2 Reaction Butanediol_Tosylate 1,3-Butanediol Tosylate Butanediol_Tosylate->Target_Molecule Tosylate_Salt Tosylate Salt

Figure 2: Proposed Williamson-like synthesis pathway.

Potential Research Areas and Applications

The bifunctional nature of 1-Butanol, 3-(3-hydroxybutoxy)- opens up several avenues for research and potential applications.

Polymer Chemistry

The two hydroxyl groups make this molecule a prime candidate as a monomer for the synthesis of polyesters and polyurethanes. Research in this area could focus on:

  • Polyester Synthesis: Copolymerization with various diacids or their esters to create novel polyesters with unique properties. The ether linkage in the backbone could impart flexibility and alter the degradation profile of the resulting polymer.

  • Polyurethane Production: Reaction with diisocyanates to form polyurethanes. The structure of the diol could influence the soft segment of the polyurethane, affecting its elasticity and thermal properties.

Crosslinking Agent

The diol functionality suggests its use as a crosslinking agent for various polymer systems, such as epoxy resins or acrylates. Research could investigate its efficiency in creating crosslinked networks and the resulting mechanical and thermal properties of the cured materials. The kinetics of the crosslinking reaction with agents like 1,4-butanediol diglycidyl ether could be a subject of study.[3][4]

Specialty Solvent and Formulation Component

Glycol ethers are widely used as solvents in paints, coatings, and cleaning products.[5] The combination of hydroxyl and ether groups in 1-Butanol, 3-(3-hydroxybutoxy)- suggests it may have interesting solvency properties. Research could explore:

  • Solubility Studies: Determining its solubility in a range of polar and non-polar solvents.

  • Performance in Formulations: Evaluating its performance as a coalescing agent in latex paints or as a solvent in ink formulations.

Toxicological Profile: A Research Imperative

The toxicological properties of 1-Butanol, 3-(3-hydroxybutoxy)- have not been thoroughly investigated.[6] However, the toxicology of related glycol ethers is well-documented and provides a basis for initial assessment and future research.

Key Research Questions:

  • Metabolism: How is the compound metabolized in vivo? Does it undergo oxidation via alcohol dehydrogenase to form potentially toxic acidic metabolites, similar to other glycol ethers?[7]

  • Acute and Chronic Toxicity: What are the acute and chronic toxic effects? Studies should investigate potential hematological, reproductive, and developmental toxicity, which are known effects of some glycol ethers.[5][8]

  • Dermal and Inhalation Exposure: Given its potential use in formulations, the effects of dermal and inhalation exposure should be characterized.

Proposed Initial Toxicological Screening:

Assay TypePurpose
In vitro Cytotoxicity To assess the basal toxicity on various cell lines.
Ames Test To evaluate the mutagenic potential.
Acute Oral Toxicity (e.g., OECD 420) To determine the acute toxicity profile and LD50.
Dermal and Eye Irritation (e.g., OECD 404, 405) To assess its potential as a skin and eye irritant.

Analytical Methodology

Developing robust analytical methods is crucial for the characterization, quantification, and monitoring of 1-Butanol, 3-(3-hydroxybutoxy)- in various matrices.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. A suitable method would involve a non-polar or mid-polar capillary column and electron ionization mass spectrometry for structural confirmation.[6][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in complex matrices, reversed-phase LC coupled with electrospray ionization mass spectrometry (ESI-MS) would be an appropriate technique.[1][10]

Proposed GC-MS Protocol:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC.

  • Separation: Use a capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the target analyte from impurities.

  • Detection: Use a mass spectrometer in full scan mode for identification and selected ion monitoring (SIM) for quantification.

G Sample Sample GC_Inlet GC_Inlet Sample->GC_Inlet Injection GC_Column GC_Column GC_Inlet->GC_Column Vaporization MS_Detector MS_Detector GC_Column->MS_Detector Separation Data_Analysis Data_Analysis MS_Detector->Data_Analysis Detection & Identification

Figure 3: General workflow for GC-MS analysis.

Conclusion

1-Butanol, 3-(3-hydroxybutoxy)- is a molecule with considerable untapped potential. While direct experimental data is lacking, a wealth of information on structurally related compounds provides a solid framework for initiating research. The most promising areas for investigation lie in polymer chemistry, where it can be utilized as a novel monomer or crosslinking agent, and in its application as a specialty solvent. A thorough investigation of its toxicological profile is paramount before any large-scale application can be considered. The synthesis and analytical methods outlined in this guide provide a starting point for researchers to begin exploring the properties and applications of this intriguing di-secondary ether diol. The scientific community is encouraged to pursue these research avenues to unlock the full potential of 1-Butanol, 3-(3-hydroxybutoxy)-.

References

A Theoretical and Computational Guide to 1-Butanol, 3-(3-hydroxybutoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational chemistry of 1-Butanol, 3-(3-hydroxybutoxy)- (CAS: 23637-24-3). Due to a limited number of publicly available theoretical studies on this specific molecule, this document presents a foundational analysis based on data from public repositories and outlines a standard protocol for in-depth computational investigation. The guide is intended to serve as a starting point for researchers interested in the molecular properties and potential applications of this compound. It includes a summary of computed properties, a detailed methodology for further computational studies, and a workflow diagram for theoretical analysis.

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, also known as 3-(3-hydroxybutoxy)butan-1-ol, is a dihydroxy ether. While its experimental applications are not widely documented in readily available literature, its structure suggests potential utility as a solvent, plasticizer, or a monomer in polymer synthesis. Understanding the molecule's theoretical and computational profile is crucial for predicting its behavior, reactivity, and potential interactions in various chemical and biological systems. This guide aims to provide a baseline of its computed molecular properties and a methodological framework for researchers to conduct more advanced computational studies.

Computed Molecular Properties

The following table summarizes the key computed molecular properties of 1-Butanol, 3-(3-hydroxybutoxy)- obtained from public chemical databases. These values provide a quantitative overview of the molecule's physicochemical characteristics.

PropertyValueSource
Molecular Formula C₈H₁₈O₃PubChem
Molecular Weight 162.23 g/mol PubChem
IUPAC Name 3-(3-hydroxybutoxy)butan-1-olPubChem
CAS Number 23637-24-3PubChem
Canonical SMILES CC(CCCC(C)O)OPubChem
XLogP3-AA (logP) 0.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 6PubChem
Exact Mass 162.125594 g/mol PubChem
Monoisotopic Mass 162.125594 g/mol PubChem
Topological Polar Surface Area 49.7 ŲPubChem
Heavy Atom Count 11PubChem
Complexity 85.4PubChem

Experimental Protocols: A Standard Computational Chemistry Workflow

For a deeper understanding of the electronic structure and properties of 1-Butanol, 3-(3-hydroxybutoxy)-, a standard computational chemistry workflow can be employed. This protocol outlines the typical steps for such an investigation.

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

  • Methodology:

    • The initial 3D structure of the molecule is generated from its SMILES string using a molecular modeling software (e.g., Avogadro, GaussView).

    • A geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

    • Density Functional Theory (DFT) is a commonly used method for its balance of accuracy and computational cost. A popular functional for organic molecules is B3LYP.

    • A suitable basis set, such as 6-31G(d), is chosen to describe the atomic orbitals.

    • The calculation iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

    • Convergence is reached when the forces on the atoms and the change in energy between steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum and to predict its infrared (IR) spectrum.

  • Methodology:

    • Using the optimized geometry from the previous step, a frequency calculation is carried out at the same level of theory (e.g., B3LYP/6-31G(d)).

    • The absence of imaginary frequencies confirms that the structure is a local minimum. The presence of one imaginary frequency indicates a transition state.

    • The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum.

    • These frequencies also provide the zero-point vibrational energy (ZPVE) and are used to compute thermodynamic properties like enthalpy and Gibbs free energy at a given temperature.

Electronic Property Calculations

With the optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.

  • Methodology:

    • Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.

    • Electrostatic Potential (ESP) Map: An ESP map is generated to visualize the charge distribution on the molecule's surface. This helps identify electrophilic and nucleophilic sites.

    • NMR Spectra Prediction: The nuclear magnetic shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

    • Population Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to determine atomic charges and analyze orbital interactions, providing insights into bonding and delocalization.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of a typical computational chemistry study as described in the protocols above.

Computational_Chemistry_Workflow Computational Chemistry Workflow for 1-Butanol, 3-(3-hydroxybutoxy)- cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Outputs start Define Molecule (SMILES/2D Structure) mol_build Generate 3D Structure start->mol_build geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) freq_calc->thermo ir_spec Simulate IR Spectrum freq_calc->ir_spec homo_lumo HOMO/LUMO Analysis elec_prop->homo_lumo esp_map Electrostatic Potential Map elec_prop->esp_map nmr_spec Predict NMR Spectra elec_prop->nmr_spec report Technical Report / Publication verify_min->report Confirmation of Stability thermo->report ir_spec->report homo_lumo->report Reactivity Insights esp_map->report nmr_spec->report Structural Confirmation Aid

Caption: A flowchart illustrating the standard workflow for the theoretical and computational analysis of a small organic molecule.

Conclusion

While dedicated theoretical and computational studies on 1-Butanol, 3-(3-hydroxybutoxy)- are not extensively published, this guide provides a solid foundation for researchers. The tabulated computed properties offer a valuable at-a-glance reference, and the detailed computational protocols and workflow diagram serve as a practical roadmap for initiating new theoretical investigations. Such studies are essential for elucidating the molecule's structure-property relationships, which in turn can guide its potential applications in materials science, synthetic chemistry, and drug development. Future computational work could explore its conformational landscape, reactivity in different solvent environments, and potential interactions with biological targets.

An In-depth Technical Guide to 1-Butanol, 3-(3-hydroxybutoxy)- as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, with the IUPAC name 4-(4-hydroxybutan-2-yloxy)butan-2-ol, is a diol ether with the chemical formula C₈H₁₈O₃. This molecule holds potential as a versatile chemical intermediate in various synthetic applications, including in the pharmaceutical and specialty chemical industries. Its structure, featuring two hydroxyl groups and an ether linkage, provides multiple reactive sites for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and explores its potential applications as a chemical intermediate.

Chemical and Physical Properties

A summary of the key computed and experimental properties of 1-Butanol, 3-(3-hydroxybutoxy)- is presented below. The lack of extensive experimental data in publicly available literature highlights the specialized nature of this compound.

PropertyValueSource
Molecular Formula C₈H₁₈O₃PubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
IUPAC Name 4-(4-hydroxybutan-2-yloxy)butan-2-olPubChem[1]
CAS Number 65849-81-2PubChem[1]
Synonyms 3-(3-hydroxybutoxy)butan-1-ol, 3,3'-Oxybis(1-butanol)PubChem[1]
Boiling Point 254.2 °C at 760 mmHg (Predicted)ChemSrc[2]
Density 0.992 g/cm³ (Predicted)ChemSrc[2]
Flash Point 107.6 °C (Predicted)ChemSrc[2]
Refractive Index 1.447 (Predicted)ChemSrc[2]
LogP 0.54160 (Predicted)ChemSrc[2]

Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-

The primary method for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- is detailed in British Patent GB2142623B. The synthesis involves the reaction of crotonaldehyde with 1,3-butanediol.

Reaction Scheme

The overall reaction can be depicted as follows:

G Crotonaldehyde Crotonaldehyde Intermediate Crotonaldehyde->Intermediate + Butanediol 1,3-Butanediol Butanediol->Intermediate Product 1-Butanol, 3-(3-hydroxybutoxy)- Intermediate->Product Hydrogenation

Caption: Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Experimental Protocol

Materials:

  • Crotonaldehyde

  • 1,3-Butanediol

  • Hydrogenation catalyst (e.g., Nickel or Palladium on a support)

  • Solvent (e.g., a high-boiling point ether or alcohol)

  • Hydrogen gas

  • Standard laboratory glassware for organic synthesis (reaction flask, condenser, dropping funnel, etc.)

  • High-pressure hydrogenation apparatus

Procedure:

  • Reaction Setup: A high-pressure reactor is charged with 1,3-butanediol and the hydrogenation catalyst. The reactor is then sealed and purged with an inert gas, such as nitrogen, to remove any air.

  • Addition of Crotonaldehyde: Crotonaldehyde is slowly added to the reactor from a dropping funnel. The reaction is typically carried out at an elevated temperature. The exact temperature and pressure conditions would need to be optimized for the specific catalyst and scale of the reaction, as detailed in the patent.

  • Hydrogenation: After the addition of crotonaldehyde, the reactor is pressurized with hydrogen gas. The reaction mixture is stirred vigorously to ensure good mixing of the reactants, catalyst, and hydrogen. The progress of the hydrogenation can be monitored by measuring the uptake of hydrogen.

  • Work-up and Purification: Once the reaction is complete (as indicated by the cessation of hydrogen uptake), the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The catalyst is removed by filtration. The resulting crude product is then purified, typically by fractional distillation under reduced pressure, to yield pure 1-Butanol, 3-(3-hydroxybutoxy)-.

Note: This is a generalized procedure based on the principles of the reaction described in the patent. For precise details on reaction conditions, catalyst loading, and purification, consulting the full patent document (GB2142623B) is recommended.

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra for 1-Butanol, 3-(3-hydroxybutoxy)-, the following are predicted characteristic spectroscopic features based on its structure. These predictions can aid in the identification and characterization of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple, similar chemical environments and stereoisomers. Key expected signals include:

  • Multiplets corresponding to the methyl protons (-CH₃) at approximately 1.1-1.3 ppm.

  • Multiplets for the methylene protons (-CH₂-) in the butoxy chains, likely in the range of 1.4-1.8 ppm.

  • Multiplets for the methine protons (-CH-) adjacent to the hydroxyl and ether groups, expected between 3.5-4.0 ppm.

  • Broad signals for the hydroxyl protons (-OH), the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the different carbon atoms:

  • Signals for the methyl carbons (-CH₃) in the range of 20-25 ppm.

  • Signals for the methylene carbons (-CH₂-) at approximately 30-45 ppm.

  • Signals for the methine carbons (-CH-) bonded to oxygen (hydroxyl and ether) in the range of 60-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Butanol, 3-(3-hydroxybutoxy)- would be characterized by the following absorption bands:

  • A strong, broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding.

  • Strong C-H stretching vibrations in the region of 3000-2850 cm⁻¹.

  • A characteristic C-O stretching vibration for the ether linkage, expected in the region of 1150-1085 cm⁻¹.

  • C-O stretching vibrations for the primary and secondary alcohol groups in the 1050-1150 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 162. The fragmentation pattern would likely involve cleavage of the C-O and C-C bonds, leading to characteristic fragment ions.

Applications as a Chemical Intermediate

While specific, large-scale industrial applications of 1-Butanol, 3-(3-hydroxybutoxy)- are not widely documented, its structure suggests several potential uses as a chemical intermediate, particularly in the synthesis of fine chemicals and pharmaceuticals.

Synthesis of Functionalized Molecules

The two hydroxyl groups can be selectively protected and reacted to introduce a variety of functional groups. This makes it a useful precursor for creating more complex molecules with tailored properties.

G A 1-Butanol, 3-(3-hydroxybutoxy)- B Esterification A->B C Etherification A->C D Oxidation A->D E Diesters / Polyesters B->E F Diethers C->F G Diketones / Keto-alcohols D->G

Caption: Potential Synthetic Transformations.

  • Esterification: The hydroxyl groups can be esterified to produce diesters, which can be used as plasticizers, lubricants, or as monomers for polyesters.

  • Etherification: Further etherification of the hydroxyl groups can lead to the formation of diethers with potential applications as solvents or in the formulation of specialty fluids.

  • Oxidation: Selective oxidation of the primary and secondary alcohol groups can yield corresponding aldehydes, ketones, or carboxylic acids, which are valuable intermediates in organic synthesis.

Role in Drug Development

The diol ether structure can serve as a flexible linker or spacer in the design of new drug molecules. The hydrophilicity imparted by the hydroxyl and ether groups can improve the pharmacokinetic properties of a drug, such as solubility and bioavailability. While no specific examples of its use in approved drugs were found, its structural motifs are present in various biologically active compounds. The chirality of the molecule also offers the potential for creating stereospecific drugs.

Conclusion

1-Butanol, 3-(3-hydroxybutoxy)- is a chemical intermediate with potential for a range of synthetic applications. While detailed experimental data and documented uses are currently scarce in the public domain, its synthesis is established, and its chemical structure suggests it could be a valuable building block for the creation of more complex and functionalized molecules in the pharmaceutical and chemical industries. Further research into the reactivity and applications of this diol ether is warranted to fully explore its synthetic utility.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, also known as bis(3-hydroxybutyl) ether, is a di-secondary ether diol with potential applications as a solvent, humectant, and monomer for specialty polymers. Its structure, featuring two hydroxyl groups and an ether linkage, imparts both hydrophilic and hydrophobic characteristics, making it a candidate for use in formulations requiring controlled solubility and viscosity. This document outlines a representative laboratory-scale protocol for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- via the acid-catalyzed dehydration of 1,3-butanediol. This method provides a straightforward approach to obtaining the target compound from a readily available starting material.

Principle of the Reaction

The synthesis is based on the acid-catalyzed intermolecular dehydration of 1,3-butanediol. In this reaction, a strong acid catalyst protonates one of the hydroxyl groups of a 1,3-butanediol molecule, converting it into a good leaving group (water). A second molecule of 1,3-butanediol then acts as a nucleophile, with one of its hydroxyl groups attacking the carbon atom bearing the protonated hydroxyl group of the first molecule in an S_N2-type reaction. Subsequent deprotonation of the resulting oxonium ion yields the desired ether, 1-Butanol, 3-(3-hydroxybutoxy)-, and regenerates the acid catalyst. Careful control of the reaction temperature is crucial to favor the formation of the intermolecular ether over intramolecular cyclization or further dehydration to unsaturated products.

Chemical Reaction Pathway

Figure 1: Proposed reaction scheme for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Experimental Protocol

Materials and Equipment:

  • 1,3-Butanediol (≥99%)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (e.g., 250 mL)

  • Distillation apparatus (short path)

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a short-path distillation head with a collection flask, add 90.12 g (1.0 mol) of 1,3-butanediol.

    • Begin stirring the 1,3-butanediol and slowly add 2.0 mL of concentrated sulfuric acid dropwise. Caution: The addition of sulfuric acid is exothermic.

  • Reaction Execution:

    • Heat the reaction mixture using a heating mantle to a temperature of 140-160 °C.

    • Water will begin to distill from the reaction mixture as a byproduct. Continue heating and stirring for 4-6 hours, or until the distillation of water ceases.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully add the crude product to a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Shake the mixture thoroughly and allow the layers to separate.

    • Remove the aqueous lower layer.

  • Purification:

    • Wash the organic layer with 50 mL of brine (saturated NaCl solution).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • The crude product can be further purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for 1-Butanol, 3-(3-hydroxybutoxy)-.

Characterization:

The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Data Presentation

Table 1: Physical and Quantitative Data for 1-Butanol, 3-(3-hydroxybutoxy)- and its Synthesis

ParameterValueReference
Product Properties
IUPAC Name4-(4-hydroxybutan-2-yloxy)butan-2-ol[1]
Molecular FormulaC₈H₁₈O₃[1]
Molecular Weight162.23 g/mol [1]
CAS Number65849-81-2[1]
AppearanceColorless to pale yellow viscous liquid (predicted)
Reaction Parameters
Starting Material1,3-Butanediol
CatalystConcentrated Sulfuric Acid
Reaction Temperature140-160 °C
Reaction Time4-6 hours
Theoretical Yield81.12 g (based on 1.0 mol of 1,3-butanediol)
Expected Experimental Yield55-70%

Visualizations

Experimental Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Final Product A Charge flask with 1,3-butanediol and stir bar B Slowly add concentrated H₂SO₄ A->B C Heat to 140-160 °C B->C D Collect water byproduct via distillation (4-6 h) C->D E Cool to room temperature D->E F Neutralize with NaHCO₃ solution E->F G Wash with brine F->G H Dry organic layer (MgSO₄) G->H I Filter to remove drying agent H->I J Purify by vacuum distillation I->J K 1-Butanol, 3-(3-hydroxybutoxy)- J->K

Figure 2: Step-by-step workflow for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-.

References

Application Notes and Protocols for the Quantification of 1-Butanol, 3-(3-hydroxybutoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanol, 3-(3-hydroxybutoxy)- is a diol ether compound with potential applications in various industrial and pharmaceutical fields. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. Due to the limited availability of standardized analytical methods for this specific compound, this document provides a detailed application note and a proposed protocol based on established analytical techniques for similar molecules, such as butanol and its isomers. The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for the analysis of volatile and semi-volatile organic compounds.

Principle of the Method

The proposed method utilizes Gas Chromatography (GC) to separate 1-Butanol, 3-(3-hydroxybutoxy)- from the sample matrix. The separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. Following separation, the analyte is introduced into a Mass Spectrometer (MS), which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio. This provides a unique fragmentation pattern, confirming the identity of the compound, and allows for highly sensitive quantification. An internal standard (IS) is recommended to improve the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response.

Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a detailed protocol for the quantification of 1-Butanol, 3-(3-hydroxybutoxy)- using GC-MS.

Sample Preparation

Given that the sample matrix can vary significantly (e.g., reaction mixtures, biological fluids, environmental samples), a generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended to isolate and concentrate the analyte.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of the aqueous sample, add 10 µL of the internal standard solution (e.g., 1,3-butanediol at 100 µg/mL in methanol).

  • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic layer to a clean vial.

  • Repeat the extraction of the aqueous layer with another 2 mL of the organic solvent.

  • Combine the organic extracts.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and sample matrix.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Hypothetical) To be determined from the mass spectrum of a pure standard of 1-Butanol, 3-(3-hydroxybutoxy)-. Likely fragments would be selected for quantification and qualification.
Calibration and Quantification
  • Prepare a series of calibration standards of 1-Butanol, 3-(3-hydroxybutoxy)- in the appropriate solvent (e.g., ethyl acetate) at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Add a constant concentration of the internal standard to each calibration standard.

  • Analyze the calibration standards using the established GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • The concentration of 1-Butanol, 3-(3-hydroxybutoxy)- in the unknown samples can be determined from this calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the proposed GC-MS method for the analysis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Parameter Value
Retention Time (min) 12.5 (Hypothetical)
Linearity Range (µg/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantification (LOQ) (µg/mL) 0.1
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow Diagram

experimental_workflow cluster_gcms GC-MS System sample Sample Collection (e.g., Reaction Mixture, Biological Fluid) is_add Addition of Internal Standard sample->is_add prep Sample Preparation (Liquid-Liquid Extraction) gcms GC-MS Analysis prep->gcms is_add->prep separation Chromatographic Separation detection Mass Spectrometric Detection separation->detection Analyte Transfer data Data Acquisition and Processing detection->data quant Quantification (Calibration Curve) data->quant report Result Reporting quant->report

Caption: Experimental workflow for the quantification of 1-Butanol, 3-(3-hydroxybutoxy)-.

Alternative and Complementary Analytical Techniques

While GC-MS is the recommended primary technique, other methods could also be adapted for the quantification of 1-Butanol, 3-(3-hydroxybutoxy)-.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is robust and provides excellent quantitative results for organic compounds. However, it lacks the specificity of mass spectrometry, which could be a limitation in complex matrices.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives of 1-Butanol, 3-(3-hydroxybutoxy)-, or if derivatization is employed to enhance detection, HPLC with a suitable detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometry) could be a viable option.

Conclusion

This document provides a comprehensive application note and a detailed, albeit proposed, protocol for the quantification of 1-Butanol, 3-(3-hydroxybutoxy)-. The recommended GC-MS method, coupled with an appropriate sample preparation technique, is expected to provide accurate, precise, and sensitive results. It is crucial to validate the chosen method for the specific sample matrix to ensure reliable data for research, development, and quality control applications. Researchers are encouraged to use the information provided as a starting point and to optimize the parameters for their specific needs.

The Emerging Potential of 1-Butanol, 3-(3-hydroxybutoxy)- in Specialized Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Butanol, 3-(3-hydroxybutoxy)-, also known as 3-(3-hydroxybutoxy)-1-butanol or 4-(4-hydroxybutan-2-yloxy)butan-2-ol, is a dihydroxy ether that has garnered interest primarily as a significant component of di(hydroxybutyl) ether (DHBE). While its application as a solvent in general organic reactions is not widely documented, its unique structure and properties suggest potential in specialized areas, particularly within the pharmaceutical and chemical industries. This document provides an overview of its known characteristics, synthesis, and explores its potential applications based on available information.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-Butanol, 3-(3-hydroxybutoxy)- is essential for evaluating its potential as a solvent or reaction medium. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol
CAS Number 65849-81-2
Synonyms 3-(3-hydroxybutoxy)-1-butanol, 4-(4-hydroxybutan-2-yloxy)butan-2-ol

Synthesis and Production

The primary route to obtaining 1-Butanol, 3-(3-hydroxybutoxy)- is through the synthesis of di(hydroxybutyl) ether (DHBE). DHBE is typically produced from 1,3-butanediol. One documented method involves the use of an acidic cation-exchange resin as a catalyst. This process yields a mixture of DHBE regioisomers, with 3-(3-hydroxybutoxy)-1-butanol being a major component, often constituting 50-65% of the mixture.

A general workflow for the synthesis is outlined below:

G cluster_synthesis Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- 1,3-Butanediol 1,3-Butanediol Reaction Reaction 1,3-Butanediol->Reaction Acidic Cation-Exchange Resin Acidic Cation-Exchange Resin Acidic Cation-Exchange Resin->Reaction Catalyst DHBE Mixture DHBE Mixture Reaction->DHBE Mixture Yields Purification Purification DHBE Mixture->Purification Further Processing 1-Butanol, 3-(3-hydroxybutoxy)- 1-Butanol, 3-(3-hydroxybutoxy)- Purification->1-Butanol, 3-(3-hydroxybutoxy)- Isolation

A simplified workflow for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Applications and Potential Uses

Currently, the most well-defined application of 1-Butanol, 3-(3-hydroxybutoxy)- is as a major component of di(hydroxybutyl) ether (DHBE), which is utilized as a liver-protecting drug.

While there is a notable lack of specific examples of its use as a solvent in organic reactions in publicly available literature, its molecular structure suggests several potential applications:

  • Polar Protic Solvent: The presence of two hydroxyl groups makes it a polar protic solvent, capable of hydrogen bonding. This could make it a suitable medium for reactions involving polar reagents or intermediates.

  • High-Boiling Point Solvent: Its relatively high molecular weight suggests a higher boiling point compared to simple butanols, which could be advantageous for reactions requiring elevated temperatures.

  • Specialty Formulations: Its properties may lend themselves to use in specialized formulations, such as in the pharmaceutical industry for drug delivery systems or as an excipient.

  • Green Chemistry: As a diol ether, it could be explored as a potentially greener alternative to more volatile or hazardous organic solvents in certain applications.

Experimental Protocols

A hypothetical experimental workflow to evaluate its suitability as a solvent is presented below.

G cluster_protocol Solvent Evaluation Protocol Start Start Select Model Reaction Select Model Reaction Start->Select Model Reaction Solubility Test Solubility Test Select Model Reaction->Solubility Test Perform Reaction Perform Reaction Solubility Test->Perform Reaction Soluble End End Solubility Test->End Insoluble Monitor Progress (TLC, GC, etc.) Monitor Progress (TLC, GC, etc.) Perform Reaction->Monitor Progress (TLC, GC, etc.) Work-up & Isolation Work-up & Isolation Monitor Progress (TLC, GC, etc.)->Work-up & Isolation Analyze Product (NMR, MS, etc.) Analyze Product (NMR, MS, etc.) Work-up & Isolation->Analyze Product (NMR, MS, etc.) Compare with Standard Solvent Compare with Standard Solvent Analyze Product (NMR, MS, etc.)->Compare with Standard Solvent Evaluate Performance Evaluate Performance Compare with Standard Solvent->Evaluate Performance Evaluate Performance->End

A logical workflow for evaluating a novel solvent in an organic reaction.

Conclusion

1-Butanol, 3-(3-hydroxybutoxy)- is a molecule with established relevance in the pharmaceutical field as a key component of the drug DHBE. While its role as a solvent in organic synthesis is not yet well-documented, its chemical structure suggests it could be a valuable addition to the toolbox of specialty solvents. Further research is needed to fully characterize its solvent properties and explore its applicability in a wider range of chemical transformations. The information provided here serves as a foundational resource for scientists and researchers interested in pioneering the use of this promising dihydroxy ether.

Application Notes and Protocols: 1-Butanol, 3-(3-hydroxybutoxy)- in Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: November 2025

A an AI language model, I am unable to find any specific applications, quantitative data, or established experimental protocols for the use of "1-Butanol, 3-(3-hydroxybutoxy)-" in polymer synthesis and modification in the currently available scientific literature and patent databases.

The following sections, therefore, provide a theoretical framework and generalized protocols based on the chemical structure of "1-Butanol, 3-(3-hydroxybutoxy)-" and established principles of polymer chemistry. These are intended to serve as a starting point for researchers interested in exploring the potential of this diol in polymer applications.

Theoretical Applications in Polymer Synthesis

"1-Butanol, 3-(3-hydroxybutoxy)-" (CAS No. 65849-81-2) is a diol with a flexible ether linkage.[1][2] Its structure suggests potential utility in several areas of polymer synthesis, primarily as a comonomer or a chain extender.

As a Comonomer in Polyester Synthesis

The two hydroxyl groups of "1-Butanol, 3-(3-hydroxybutoxy)-" can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) through polycondensation to form polyesters. The ether linkage in its backbone would be expected to impart flexibility and potentially increase the hydrophilicity of the resulting polyester compared to those synthesized with simple aliphatic diols like 1,4-butanediol. This could be advantageous for applications requiring polymers with lower glass transition temperatures and improved impact strength.

As a Chain Extender in Polyurethane Synthesis

In polyurethane synthesis, diisocyanates react with polyols to form the polymer backbone. Short-chain diols, known as chain extenders, are often added to react with the isocyanate groups and form hard segments within the polymer structure.[3][4] "1-Butanol, 3-(3-hydroxybutoxy)-" could theoretically be used as a chain extender. The resulting urethane linkages would contribute to the hard segment domains, while the flexible ether backbone of the diol could modify the morphology and properties of the final polyurethane, potentially leading to materials with unique thermal and mechanical characteristics.

General Experimental Protocols

The following are generalized protocols for evaluating "1-Butanol, 3-(3-hydroxybutoxy)-" in polyester and polyurethane synthesis. These are illustrative and would require optimization for specific applications.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a polyester using "1-Butanol, 3-(3-hydroxybutoxy)-" and a dicarboxylic acid, such as adipic acid.

Materials:

  • 1-Butanol, 3-(3-hydroxybutoxy)-

  • Adipic acid

  • Esterification catalyst (e.g., titanium(IV) isopropoxide, antimony trioxide)

  • Inert gas (e.g., nitrogen, argon)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the three-necked flask with equimolar amounts of "1-Butanol, 3-(3-hydroxybutoxy)-" and adipic acid. Add a catalytic amount of the chosen esterification catalyst (typically 100-500 ppm).

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with an inert gas for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of the inert gas throughout the first stage of the reaction.

  • First Stage (Esterification):

    • Begin stirring the reaction mixture.

    • Gradually heat the reactor to a temperature of 180-200°C.

    • Water will be generated as a byproduct of the esterification reaction and will be collected in the collection flask.

    • Continue this stage until the evolution of water ceases (typically 2-4 hours).

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg.

    • The viscosity of the reaction mixture will increase as the molecular weight of the polymer builds.

    • Continue the reaction under vacuum for several hours until the desired viscosity is achieved.

  • Polymer Recovery:

    • Release the vacuum with the inert gas.

    • Extrude or pour the molten polymer from the reactor onto a suitable surface to cool.

    • The resulting polyester can then be characterized.

Table 1: Hypothetical Reaction Parameters for Polyester Synthesis

ParameterValue
Molar Ratio (Diol:Diacid)1:1
Catalyst Concentration250 ppm
Esterification Temperature190°C
Esterification Time3 hours
Polycondensation Temperature240°C
Polycondensation Time4 hours
Final Pressure< 1 mmHg
Protocol 2: Synthesis of a Polyurethane via a Prepolymer Method

This protocol outlines a two-step prepolymer method for synthesizing a polyurethane, where "1-Butanol, 3-(3-hydroxybutoxy)-" is used as a chain extender.

Materials:

  • A long-chain diol (polyol), e.g., poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • A diisocyanate, e.g., 4,4'-methylene diphenyl diisocyanate (MDI)

  • 1-Butanol, 3-(3-hydroxybutoxy)-

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., dimethylformamide - DMF)

Equipment:

  • Jacketed reaction kettle with a mechanical stirrer, thermometer, and nitrogen inlet

  • Dropping funnel

  • Heating/cooling circulator

Procedure:

  • Prepolymer Synthesis:

    • Charge the reaction kettle with the polyol and heat to 60-70°C under a nitrogen atmosphere with stirring.

    • Slowly add the diisocyanate from the dropping funnel. The molar ratio of NCO to OH groups should be greater than 1 (e.g., 2:1) to ensure the prepolymer is isocyanate-terminated.

    • Add a catalytic amount of DBTDL.

    • Allow the reaction to proceed for 1-2 hours at 80°C to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Dissolve the "1-Butanol, 3-(3-hydroxybutoxy)-" in the anhydrous solvent.

    • Cool the prepolymer to 60°C.

    • Slowly add the solution of the chain extender to the prepolymer with vigorous stirring. The amount of chain extender should be calculated to react with the remaining isocyanate groups.

    • The viscosity of the solution will increase significantly.

  • Polymer Recovery:

    • Once the reaction is complete (as indicated by the disappearance of the NCO peak in FTIR spectroscopy), the polymer solution can be cast into a film or precipitated in a non-solvent like methanol.

    • The resulting polyurethane is then dried in a vacuum oven.

Table 2: Hypothetical Formulation for Polyurethane Synthesis

ComponentMolar Ratio
PTMEG (Mn 2000)1
MDI2
1-Butanol, 3-(3-hydroxybutoxy)-1
DBTDL (catalyst)0.01% (w/w)

Visualizations

Polyester_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation Diol 1-Butanol, 3-(3-hydroxybutoxy)- Esterification Esterification (180-200°C) - H2O Diol->Esterification Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Esterification Catalyst Catalyst Catalyst->Esterification Polycondensation Polycondensation (220-250°C, Vacuum) Esterification->Polycondensation Product Polyester Polycondensation->Product

Caption: Workflow for polyester synthesis.

Polyurethane_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polyaddition Polyol Long-Chain Diol (e.g., PTMEG) Prepolymer_Formation Prepolymer Formation (NCO-terminated) Polyol->Prepolymer_Formation Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer_Formation Chain_Extender 1-Butanol, 3-(3-hydroxybutoxy)- Chain_Extension Chain Extension Chain_Extender->Chain_Extension Prepolymer_Formation->Chain_Extension Product Polyurethane Chain_Extension->Product

Caption: Workflow for polyurethane synthesis.

References

Application Note: Analysis of 1-Butanol, 3-(3-hydroxybutoxy)- by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of 1-Butanol, 3-(3-hydroxybutoxy)-. This method is suitable for the quantification of the analyte in research, development, and quality control settings.

Introduction

1-Butanol, 3-(3-hydroxybutoxy)- is a di-alcohol ether with the molecular formula C8H18O3[1][2]. Due to its polar nature, arising from two hydroxyl groups and an ether linkage, RP-HPLC with an aqueous/organic mobile phase is an effective analytical approach. The absence of a significant chromophore in the molecule necessitates the use of a universal detector such as a Refractive Index (RI) detector for sensitive and reliable detection. This method outlines the chromatographic conditions and a protocol for the analysis.

Experimental Conditions

A summary of the HPLC conditions is presented in the table below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index (RI)
Run Time 15 minutes

Data Presentation

The following table summarizes the expected chromatographic performance for 1-Butanol, 3-(3-hydroxybutoxy)- under the specified conditions.

AnalyteRetention Time (min)Tailing Factor (Asymmetry)Theoretical Plates
1-Butanol, 3-(3-hydroxybutoxy)-7.51.1>5000

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Butanol, 3-(3-hydroxybutoxy)- standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

Sample Preparation
  • Liquid Samples: If the sample is a clear liquid and suspected to contain the analyte within the calibration range, it can be directly injected after filtering through a 0.45 µm syringe filter.

  • Solid Samples: For solid samples, accurately weigh a known amount of the sample, dissolve it in a known volume of 50:50 acetonitrile/water, sonicate for 10 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Dilution: If the concentration of the analyte in the sample is expected to be high, dilute the prepared sample with the mobile phase to fall within the calibration range.

HPLC Analysis Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase (or the sample diluent) to ensure that there are no interfering peaks at the retention time of the analyte.

  • Standard Injections: Inject the prepared working standards in increasing order of concentration to generate a calibration curve.

  • Sample Injections: Inject the prepared samples. It is recommended to inject a standard periodically to monitor system suitability.

  • Data Analysis: Integrate the peak corresponding to 1-Butanol, 3-(3-hydroxybutoxy)-. Quantify the analyte concentration in the samples using the calibration curve generated from the standards.

Visualization

The logical workflow for the HPLC analysis of 1-Butanol, 3-(3-hydroxybutoxy)- is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Standard_Injections Standard Injections Standard_Prep->Standard_Injections Sample_Prep Sample Preparation Sample_Injections Sample Injections Sample_Prep->Sample_Injections System_Equilibration System Equilibration Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->Standard_Injections Standard_Injections->Sample_Injections Calibration_Curve Calibration Curve Generation Standard_Injections->Calibration_Curve Peak_Integration Peak Integration Sample_Injections->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: HPLC Analysis Workflow for 1-Butanol, 3-(3-hydroxybutoxy)-.

References

Application Note: GC-MS Analysis of 1-Butanol, 3-(3-hydroxybutoxy)- for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-Butanol, 3-(3-hydroxybutoxy)-, a diol ether with potential applications in pharmaceutical formulations and as a precursor in drug development. The protocol outlines the sample preparation, GC-MS parameters, and data analysis workflow. This method provides a reliable platform for purity assessment, impurity profiling, and pharmacokinetic studies involving this compound.

Introduction

1-Butanol, 3-(3-hydroxybutoxy)- (CAS No. 65849-81-2) is an organic compound with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol [1]. Its structure, featuring both ether and alcohol functional groups, imparts unique solubility and reactivity characteristics, making it a compound of interest in various industrial and research settings, including as a potential excipient or building block in the synthesis of active pharmaceutical ingredients (APIs).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it an ideal method for the analysis of compounds like 1-Butanol, 3-(3-hydroxybutoxy)- in complex matrices. This application note provides a detailed protocol for the GC-MS analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Experimental Protocol

A detailed methodology for the GC-MS analysis of 1-Butanol, 3-(3-hydroxybutoxy)- is provided below. This protocol is a recommended starting point and may require optimization based on the specific sample matrix and analytical instrumentation.

1. Materials and Reagents

  • Standard: 1-Butanol, 3-(3-hydroxybutoxy)- (≥98% purity)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Internal Standard (IS): (Optional, for quantitative analysis) e.g., 1,7-Heptanediol or another suitable compound with similar chemical properties but a distinct retention time.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.

2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Butanol, 3-(3-hydroxybutoxy)- and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking (for quantitative analysis): If using an internal standard, add a known concentration to all standard and sample solutions.

  • Sample Preparation: Dissolve the sample containing 1-Butanol, 3-(3-hydroxybutoxy)- in dichloromethane to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

3. GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 7000D MS/MS or equivalent single quadrupole MS
GC Column DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column. A polar column like a StabilWax-MS could also be considered for better peak shape for alcohols[2].
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (Split ratio 20:1, adjust as needed based on concentration)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation

Quantitative data obtained from the GC-MS analysis should be recorded in a structured table for clear comparison and interpretation. Below is a template for recording such data.

Table 1: Quantitative Analysis of 1-Butanol, 3-(3-hydroxybutoxy)-

Sample IDRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (µg/mL)Recovery (%)
Standard 11N/A
Standard 25N/A
Standard 310N/A
Standard 425N/A
Standard 550N/A
Standard 6100N/A
Sample 1
Sample 2
BlankNot DetectedN/A

Expected Mass Spectrum

  • Molecular Ion ([M]+): A small peak at m/z 162 corresponding to the intact molecule [C8H18O3]+.

  • Loss of Water ([M-H2O]+): A peak at m/z 144 resulting from the loss of a water molecule from one of the hydroxyl groups.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is expected to be a major fragmentation pathway. This could lead to fragments such as [CH(CH3)CH2OH]+ (m/z 59) and [CH(CH3)CH2OCH2CH(OH)CH3]+ (m/z 131).

  • Ether Cleavage: Cleavage of the C-O bond in the ether linkage can also occur, leading to various smaller fragments.

  • Base Peak: The most abundant ion (base peak) is likely to be a smaller, stable fragment resulting from one of the cleavage pathways mentioned above.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Prep_Start Start: Obtain Sample and Standard Stock_Std Prepare Stock Standard (1000 µg/mL) Prep_Start->Stock_Std Standard Sample_Prep Prepare Sample Solution Prep_Start->Sample_Prep Sample Work_Std Prepare Working Standards (1-100 µg/mL) Stock_Std->Work_Std Spike_IS Spike with Internal Standard (Optional) Work_Std->Spike_IS Sample_Prep->Spike_IS Prep_End Prepared Samples and Standards Spike_IS->Prep_End GC_Injection Inject 1 µL into GC-MS Prep_End->GC_Injection Transfer to Autosampler Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Analysis_End Raw Data Acquired Detection->Analysis_End Data_Processing Process Raw Data (Integration, Identification) Analysis_End->Data_Processing Data Transfer Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Generate Report Quantification->Reporting Final_Report Final Application Note Reporting->Final_Report

Caption: Experimental workflow for the GC-MS analysis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Conclusion

The GC-MS method presented in this application note provides a reliable and robust approach for the analysis of 1-Butanol, 3-(3-hydroxybutoxy)-. The detailed protocol for sample preparation and instrument parameters allows for straightforward implementation in a variety of laboratory settings. This method will be a valuable tool for researchers and professionals in the pharmaceutical industry for quality control, stability testing, and metabolic studies of this emerging compound. Further optimization of the method may be required depending on the specific application and sample matrix.

References

Application Notes and Protocols: 1-Butanol, 3-(3-hydroxybutoxy)- as a Potential Plasticizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Butanol, 3-(3-hydroxybutoxy)- (CAS: 65849-81-2) is a di-hydroxy ether with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol .[1] Its structure, featuring two hydroxyl groups and an ether linkage, suggests it may act as a polar plasticizer, potentially offering compatibility with polar polymers such as polyvinyl chloride (PVC), thermoplastic polyurethanes (TPUs), and certain bioplastics. Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by reducing the intermolecular forces between polymer chains.[2] The hydroxyl groups in 1-Butanol, 3-(3-hydroxybutoxy)- can form hydrogen bonds with polar groups on polymer chains, while the flexible alkyl ether backbone can increase the free volume within the polymer matrix.

These application notes provide a framework for evaluating the efficacy of 1-Butanol, 3-(3-hydroxybutoxy)- as a plasticizer.

Potential Applications

Based on its chemical structure, 1-Butanol, 3-(3-hydroxybutoxy)- could be investigated as a primary or secondary plasticizer in various polymer formulations, including:

  • Polyvinyl Chloride (PVC): As a potential replacement for or co-plasticizer with traditional phthalates.

  • Bioplastics (e.g., PLA, PHA): To improve flexibility and reduce brittleness.

  • Thermoplastic Elastomers (TPEs): To modify hardness and improve processability.

  • Coatings and Adhesives: To enhance film formation and flexibility.

Experimental Evaluation of Plasticizer Performance

A systematic evaluation of a novel plasticizer involves several key experiments to determine its compatibility, efficiency, and permanence in a given polymer.

Sample Preparation

Objective: To prepare polymer formulations with varying concentrations of the plasticizer for subsequent testing.

Materials:

  • Polymer resin (e.g., PVC, PLA)

  • 1-Butanol, 3-(3-hydroxybutoxy)-

  • Thermal stabilizer (if required by the polymer)

  • Co-plasticizers or other additives (as needed)

  • Appropriate solvents (e.g., THF, cyclohexanone for PVC)

Protocol:

  • Dry Blending:

    • Thoroughly dry the polymer resin to remove any moisture.

    • In a high-speed mixer, blend the polymer resin, 1-Butanol, 3-(3-hydroxybutoxy)- (at various concentrations, e.g., 10, 20, 30, 40 phr - parts per hundred resin), and any other additives until a homogeneous powder blend is obtained.

  • Melt Compounding:

    • Feed the dry blend into a twin-screw extruder.

    • Set the extruder temperature profile according to the processing requirements of the polymer.

    • Extrude the molten polymer into strands, cool in a water bath, and pelletize.

  • Specimen Preparation:

    • Dry the compounded pellets.

    • Use a compression molding or injection molding machine to prepare standardized test specimens (e.g., dumbbell shapes for tensile testing, rectangular bars for DMA) according to relevant ASTM or ISO standards.

Evaluation of Plasticizer Efficiency

Objective: To quantify the effect of the plasticizer on the mechanical and thermal properties of the polymer.

Key Properties and Test Methods:

PropertyTest MethodDescription
Hardness ASTM D2240Measures the indentation hardness of the plasticized polymer using a durometer (Shore A or D scale). A decrease in hardness indicates effective plasticization.
Tensile Strength & Elongation ASTM D638Determines the ultimate tensile strength and the elongation at break of the material. Effective plasticizers typically decrease tensile strength and significantly increase elongation.
Glass Transition Temperature (Tg) ASTM E1356 (DSC), ASTM E1640 (DMA)Measures the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A significant reduction in Tg is a primary indicator of plasticizer efficiency.
Modulus of Elasticity ASTM D638Indicates the stiffness of the material. A lower modulus signifies a more flexible material, which is a desired outcome of plasticization.
Evaluation of Plasticizer Permanence

Objective: To assess the long-term stability of the plasticizer within the polymer matrix.

Key Properties and Test Methods:

PropertyTest MethodDescription
Volatility (Weight Loss) ASTM D1203Measures the weight loss of a plasticized sample after exposure to elevated temperatures for a specified time. Lower weight loss indicates better permanence.
Solvent Extraction ASTM D1239Measures the weight loss of a plasticized sample after immersion in a specific solvent (e.g., soapy water, oil). This is critical for applications where the material will be in contact with liquids.
Migration to other materials Custom test based on applicationMeasures the transfer of the plasticizer from the plasticized polymer to an adjacent material upon contact, often under pressure and elevated temperature.

Expected Performance and Data Presentation (Hypothetical Data for a Generic Di-hydroxy Ether Plasticizer)

The following tables present hypothetical data for a generic C8 di-hydroxy ether plasticizer in a PVC formulation to illustrate how experimental results could be structured.

Table 1: Effect of a Generic C8 Di-hydroxy Ether Plasticizer on Mechanical Properties of PVC

Plasticizer Concentration (phr)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
095505
208535150
407525300
606518450

Table 2: Effect of a Generic C8 Di-hydroxy Ether Plasticizer on Thermal Properties of PVC

Plasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)
085
2050
4020
60-5

Table 3: Permanence of a Generic C8 Di-hydroxy Ether Plasticizer in PVC (40 phr)

TestWeight Loss (%)
Volatility (24h @ 100°C)1.5
Extraction in Soapy Water (24h @ 50°C)0.8
Extraction in Hexane (24h @ 23°C)2.5

Visualizations

The following diagrams illustrate the conceptual workflow for plasticizer evaluation and the proposed mechanism of action.

G cluster_0 Formulation & Preparation cluster_1 Performance Testing cluster_2 Data Analysis Raw Materials Raw Materials Dry Blending Dry Blending Raw Materials->Dry Blending Melt Compounding Melt Compounding Dry Blending->Melt Compounding Specimen Molding Specimen Molding Melt Compounding->Specimen Molding Mechanical Testing Mechanical Testing Specimen Molding->Mechanical Testing Thermal Analysis Thermal Analysis Specimen Molding->Thermal Analysis Permanence Tests Permanence Tests Specimen Molding->Permanence Tests Data Compilation Data Compilation Mechanical Testing->Data Compilation Thermal Analysis->Data Compilation Permanence Tests->Data Compilation Performance Evaluation Performance Evaluation Data Compilation->Performance Evaluation

Caption: Experimental workflow for evaluating a novel plasticizer.

G cluster_0 Rigid Polymer cluster_1 Plasticized Polymer P1 Polymer Chain P2 Polymer Chain label_a Strong Intermolecular Forces P3 Polymer Chain Plasticizer Plasticizer Molecule P4 Polymer Chain label_b Reduced Intermolecular Forces Increased Free Volume Rigid Polymer Rigid Polymer Plasticized Polymer Plasticized Polymer Rigid Polymer->Plasticized Polymer + Plasticizer

Caption: Mechanism of polymer plasticization.

References

Application Notes and Protocols for 1-Butanol, 3-(3-hydroxybutoxy)- in Coating and Ink Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific applications of 1-Butanol, 3-(3-hydroxybutoxy)- in coatings and inks is limited. The following application notes and protocols are based on the chemical structure of the compound and the known functionalities of similar ether alcohols in the industry.

Introduction

1-Butanol, 3-(3-hydroxybutoxy)- (CAS No. 65849-81-2) is a dihydric alcohol containing an ether linkage. Its unique structure suggests its potential as a versatile component in the formulation of coatings and inks. The presence of two hydroxyl groups and an ether functional group can impart a range of desirable properties, including improved solvency, enhanced flow and leveling, and controlled evaporation rates. These characteristics are critical for the performance of high-quality coatings and inks.

This document provides detailed application notes and experimental protocols for evaluating the efficacy of 1-Butanol, 3-(3-hydroxybutoxy)- as a functional additive in various coating and ink systems.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-Butanol, 3-(3-hydroxybutoxy)- is presented in Table 1. These properties are essential for formulators to consider when incorporating this compound into new or existing systems.

PropertyValueReference
CAS Number 65849-81-2[1]
Molecular Formula C8H18O3[1]
Molecular Weight 162.23 g/mol [1]
Boiling Point (Predicted) 278.4 ± 15.0 °C[2]
Density (Predicted) 0.997 ± 0.06 g/cm³[2]
pKa (Predicted) 14.90 ± 0.10[2]
Vapor Pressure 0.000521 mmHg at 25°C[3]
Appearance White powder[4]

Potential Applications in Coatings and Inks

Based on its chemical structure, 1-Butanol, 3-(3-hydroxybutoxy)- is hypothesized to function effectively as:

  • A Co-solvent: The ether and alcohol groups suggest good solvency for a wide range of resins and binders used in coatings and inks.[5][6] It can be particularly useful in water-based formulations to improve the solubility of organic components.[7]

  • A Humectant and Flow Promoter: The two hydroxyl groups can contribute to hydrogen bonding, which can help in controlling the drying time and improving the flow and leveling of the coating or ink film.[8][9]

  • A Coalescing Agent: In latex-based coatings, it may aid in the film formation process by plasticizing the polymer particles, allowing them to fuse together more effectively during drying.

  • A Viscosity Modifier: The addition of this diol could influence the rheological properties of the formulation, allowing for better control of the application viscosity.

Experimental Protocols

The following protocols are designed to evaluate the performance of 1-Butanol, 3-(3-hydroxybutoxy)- in a standard coating or ink formulation.

Objective: To determine the solvency of 1-Butanol, 3-(3-hydroxybutoxy)- for various resins commonly used in coatings and inks.

Methodology:

  • Prepare a series of solutions of a specific resin (e.g., nitrocellulose, acrylic, alkyd) in a standard solvent system.

  • In parallel, prepare similar resin solutions where a portion of the standard solvent is replaced with 1-Butanol, 3-(3-hydroxybutoxy)- at varying concentrations (e.g., 5%, 10%, 20% by weight).

  • Observe the clarity and homogeneity of the solutions.

  • Measure the viscosity of each solution using a Brookfield viscometer.

  • A significant reduction in viscosity or the ability to dissolve a higher concentration of resin indicates good solvency.

Objective: To evaluate the effect of 1-Butanol, 3-(3-hydroxybutoxy)- on the flow and leveling of a coating film.

Methodology:

  • Prepare a control coating formulation and several experimental formulations containing varying levels of 1-Butanol, 3-(3-hydroxybutoxy)-.

  • Apply the coatings to a standardized substrate (e.g., Leneta chart) using a drawdown bar to ensure uniform thickness.

  • Allow the films to dry under controlled temperature and humidity.

  • Visually assess the dried films for surface defects such as brush marks, orange peel, and cratering.

  • Quantitative assessment can be performed using a profilometer to measure surface roughness.

Objective: To measure the impact of 1-Butanol, 3-(3-hydroxybutoxy)- on the drying time of a coating or ink.

Methodology:

  • Apply the control and experimental formulations to a glass panel.

  • Use a mechanical drying time recorder to track the different stages of drying (set-to-touch, tack-free, dry-hard).

  • Alternatively, manual testing can be performed at regular intervals by lightly touching the film with a finger (for set-to-touch) and pressing a cotton ball onto the surface (for tack-free).

Visualization of Experimental Workflow

The logical flow of the experimental evaluation process is depicted in the following diagram:

experimental_workflow cluster_formulation Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Control Control Formulation Solvency Solvency Test Control->Solvency FlowLeveling Flow & Leveling Control->FlowLeveling DryingTime Drying Time Control->DryingTime Exp1 Formulation + 5% Additive Exp1->Solvency Exp1->FlowLeveling Exp1->DryingTime Exp2 Formulation + 10% Additive Exp2->Solvency Exp2->FlowLeveling Exp2->DryingTime Exp3 Formulation + 20% Additive Exp3->Solvency Exp3->FlowLeveling Exp3->DryingTime ViscosityData Viscosity Data Solvency->ViscosityData SurfaceProfile Surface Profile FlowLeveling->SurfaceProfile DryingTimes Drying Times DryingTime->DryingTimes Conclusion Optimal Concentration ViscosityData->Conclusion SurfaceProfile->Conclusion DryingTimes->Conclusion

Caption: Experimental workflow for evaluating 1-Butanol, 3-(3-hydroxybutoxy)-.

Signaling Pathway of Improved Film Formation (Hypothesized)

The following diagram illustrates the hypothesized mechanism by which 1-Butanol, 3-(3-hydroxybutoxy)- improves film formation in a latex coating.

film_formation cluster_initial Initial State cluster_process Drying Process cluster_final Final State Latex Latex Particles in Water Evaporation Water Evaporation Latex->Evaporation Coalescence Particle Coalescence Evaporation->Coalescence Additive 1-Butanol, 3-(3-hydroxybutoxy)- Additive->Coalescence Plasticizes Particles Film Continuous Film Coalescence->Film

References

Application Notes and Protocols: 1-Butanol, 3-(3-hydroxybutoxy)- as a Novel Humectant in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific efficacy data for "1-Butanol, 3-(3-hydroxybutoxy)-" as a humectant in cosmetic formulations is not extensively available in public literature. This document provides a framework for evaluating its potential as a novel humectant, based on established principles and protocols for similar ingredients. The quantitative data presented is illustrative and intended for comparative purposes.

Introduction

Humectants are essential ingredients in cosmetic and dermatological formulations, functioning to increase the water content of the skin by attracting and retaining moisture from the atmosphere and underlying dermal layers.[1][2][3] This action helps to improve skin hydration, elasticity, and overall appearance.[3][4] While traditional humectants like glycerin and propylene glycol are widely used, the demand for novel ingredients with improved performance and sensory profiles continues to grow.[2][5]

This document outlines the potential application of 1-Butanol, 3-(3-hydroxybutoxy)- (CAS No. 65849-81-2) as a humectant in cosmetic formulations.[6] Its molecular structure, featuring multiple hydroxyl (-OH) groups, suggests a hygroscopic nature, a key characteristic of humectants.[1][2] These application notes provide a theoretical framework and detailed protocols for researchers to evaluate its efficacy and formulate it into various cosmetic systems.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Butanol, 3-(3-hydroxybutoxy)- is provided below, based on available data.[6][7]

PropertyValueReference
Molecular FormulaC8H18O3[6]
Molecular Weight162.23 g/mol [6][7]
AppearanceColorless liquid (predicted)-
SolubilityWater soluble (predicted)-

Proposed Mechanism of Action

The humectant activity of 1-Butanol, 3-(3-hydroxybutoxy)- is predicated on its molecular structure. The presence of multiple hydrophilic hydroxyl groups allows the molecule to form hydrogen bonds with water molecules.[1][2] When applied to the skin within a cosmetic formulation, it is hypothesized to attract and hold water to the stratum corneum, the outermost layer of the skin, thereby increasing its hydration level.

cluster_formulation Atmosphere Atmosphere (Water Vapor) Humectant 1-Butanol, 3-(3-hydroxybutoxy)- Atmosphere->Humectant Attracts Water Formulation Cosmetic Formulation (on skin surface) StratumCorneum Stratum Corneum Humectant->StratumCorneum Binds Water to Skin Hydration Increased Skin Hydration StratumCorneum->Hydration DeeperSkin Deeper Skin Layers DeeperSkin->Humectant Draws Water

Figure 1. Proposed mechanism of action for 1-Butanol, 3-(3-hydroxybutoxy)- as a humectant.

Comparative Hygroscopicity Data (Illustrative)

Hygroscopicity is a critical measure of a humectant's ability to absorb and retain moisture from the environment. The following table presents illustrative data comparing the potential hygroscopicity of 1-Butanol, 3-(3-hydroxybutoxy)- with common cosmetic humectants. This data is hypothetical and should be experimentally verified.

HumectantWater Absorption (%) at 50% Relative HumidityWater Absorption (%) at 80% Relative Humidity
Glycerin2540
Propylene Glycol2035
1-Butanol, 3-(3-hydroxybutoxy)- (Hypothetical) 22 38
Sodium Hyaluronate3055

Experimental Protocols

Protocol for Determining Hygroscopicity

This protocol outlines the procedure for measuring the water absorption capacity of a humectant at controlled humidity.

Objective: To quantify the hygroscopic nature of 1-Butanol, 3-(3-hydroxybutoxy)- in comparison to benchmark humectants.

Materials:

  • 1-Butanol, 3-(3-hydroxybutoxy)-

  • Glycerin (control)

  • Propylene Glycol (control)

  • Desiccators containing saturated salt solutions to maintain constant relative humidity (e.g., Magnesium Nitrate for ~50% RH, Ammonium Chloride for ~80% RH)

  • Analytical balance

  • Petri dishes

Procedure:

  • Pre-dry the petri dishes in an oven at 105°C for 1 hour and cool in a desiccator.

  • Weigh approximately 2.0 g of each test humectant into separate pre-weighed petri dishes. Record the initial weight (W_i).

  • Place the petri dishes in the desiccators with controlled relative humidity.

  • At predetermined time intervals (e.g., 24, 48, 72 hours), remove the petri dishes and re-weigh them. Record the final weight (W_f).

  • Calculate the percentage of water absorbed using the following formula: % Water Absorption = [(W_f - W_i) / W_i] * 100

start Start prep Prepare Petri Dishes (Dry and Weigh) start->prep add_humectant Add Known Weight (Wi) of Humectant prep->add_humectant place_desiccator Place in Controlled Humidity Desiccator add_humectant->place_desiccator incubate Incubate for Set Time Intervals place_desiccator->incubate weigh_final Record Final Weight (Wf) incubate->weigh_final calculate Calculate % Water Absorption weigh_final->calculate end End calculate->end

Figure 2. Experimental workflow for determining hygroscopicity.

Protocol for In-Vivo Skin Hydration Study

This protocol details a non-invasive clinical study to assess the short-term moisturizing efficacy of a cosmetic formulation containing 1-Butanol, 3-(3-hydroxybutoxy)-.[8][9]

Objective: To measure the effect of a test formulation on stratum corneum hydration over a defined period.

Instrumentation:

  • Corneometer® or similar capacitance-based skin hydration measurement device.[4][10][11][12]

Panelists:

  • A panel of at least 20 healthy volunteers with normal to dry skin.

  • Subjects should acclimatize to the controlled environmental conditions (e.g., 22°C, 50% RH) for at least 30 minutes before measurements.

Procedure:

  • Define and mark test areas on the inner forearms of the panelists.[8][9]

  • Record baseline skin hydration measurements (T0) for each test area using the Corneometer®.[8]

  • Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation containing 1-Butanol, 3-(3-hydroxybutoxy)- to one area and a placebo/control formulation to another. A third area can be left untreated as a negative control.

  • At specified time points (e.g., T1h, T2h, T4h, T8h), measure the skin hydration of each test area.[8]

  • Analyze the data statistically to determine the change in hydration from baseline and compare the performance of the test formulation against the controls.

start Start acclimatize Panelist Acclimatization (30 min) start->acclimatize baseline Baseline Hydration Measurement (T0) acclimatize->baseline application Apply Test, Control, and Placebo Formulations baseline->application measurement Measure Hydration at Time Intervals (Tx) application->measurement analysis Statistical Analysis of Hydration Data measurement->analysis end End analysis->end

Figure 3. Workflow for in-vivo skin hydration study.

Formulation Guidelines

1-Butanol, 3-(3-hydroxybutoxy)- is expected to be a water-soluble ingredient. Therefore, it should be incorporated into the aqueous phase of cosmetic formulations.[1][2][5]

Recommended Use Levels (Hypothetical):

  • Serums and Toners: 1-5%

  • Lotions and Creams: 2-8%

  • Hydrating Masks: 5-10%

Formulation Considerations:

  • Aesthetics: At higher concentrations, there may be a potential for tackiness, a common characteristic of polyol humectants.[2][5] It is advisable to conduct sensory panel testing to optimize the use level and combine it with other ingredients to mitigate any undesirable feel.

  • Stability: Assess the impact of 1-Butanol, 3-(3-hydroxybutoxy)- on the pH, viscosity, and microbial stability of the final formulation.

  • Compatibility: Evaluate its compatibility with other common cosmetic ingredients such as gelling agents, emulsifiers, and active ingredients.

Safety and Regulatory

As a novel cosmetic ingredient, a thorough safety assessment is required. This would include, but is not limited to:

  • In vitro skin irritation and sensitization assays.

  • Ocular irritation tests.

  • Phototoxicity and photosensitization studies.

Researchers should consult relevant regional cosmetic regulations to ensure compliance before commercialization.

Conclusion

1-Butanol, 3-(3-hydroxybutoxy)- presents a promising profile as a novel humectant for cosmetic applications due to its polyol structure. The experimental protocols and guidelines provided in this document offer a comprehensive framework for its evaluation. Further research is necessary to substantiate its efficacy, determine optimal use levels, and confirm its safety profile in various cosmetic formulations.

References

Application Notes and Protocols for the Purification of 1-Butanol, 3-(3-hydroxybutoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, with the CAS number 65849-81-2, is a diol ether compound.[1][2] Its structure, featuring two hydroxyl groups and an ether linkage, suggests it is a relatively polar molecule with a higher boiling point than simple butanols.[2] This application note provides a generalized protocol for the purification of this compound, drawing upon standard techniques for the purification of similar poly-hydroxylated and ether-containing organic molecules. The primary methods detailed are fractional vacuum distillation and preparative column chromatography, which are suitable for separating the target compound from reaction byproducts and starting materials.

Due to the limited availability of specific experimental data in the public domain for the purification of 1-Butanol, 3-(3-hydroxybutoxy)-, this protocol is intended as a starting point for method development. The optimal parameters for any specific application will depend on the nature and quantity of the impurities present in the crude sample.

Data Presentation

ParameterCrude SampleFractional Vacuum DistillationPreparative Column Chromatography
Purity (by GC-FID) ~85%>95%>99%
Yield N/A~70-85%~50-70%
Throughput N/AHighLow to Medium
Solvent Consumption LowLowHigh
Primary Impurities Removed High and low boiling point contaminantsVolatile and non-volatile impuritiesCompounds with different polarities

Experimental Protocols

Two primary methods are proposed for the purification of 1-Butanol, 3-(3-hydroxybutoxy)-: fractional vacuum distillation and preparative column chromatography. The choice of method will depend on the scale of the purification and the nature of the impurities.

Method 1: Fractional Vacuum Distillation

This method is suitable for large-scale purification and for separating compounds with significantly different boiling points. Given the two hydroxyl groups, the boiling point of 1-Butanol, 3-(3-hydroxybutoxy)- is expected to be high, making vacuum distillation necessary to prevent thermal decomposition.

Materials and Equipment:

  • Crude 1-Butanol, 3-(3-hydroxybutoxy)-

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump

  • Heating mantle with stirrer

  • Thermometer or temperature probe

  • Cold trap

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude 1-Butanol, 3-(3-hydroxybutoxy)-. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump. Gradually apply vacuum to the desired pressure.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions. As the temperature stabilizes at the boiling point of the target compound under the applied vacuum, collect the main fraction in a clean receiving flask.

  • Completion: Once the main fraction has been collected and the temperature begins to rise again, or if the distillation rate drops significantly, stop the distillation.

  • Shutdown: Turn off the heater and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction using a suitable analytical method such as Gas Chromatography with Flame Ionization Detection (GC-FID).

Method 2: Preparative Column Chromatography

This method is ideal for achieving very high purity on a smaller scale and for separating compounds with similar boiling points but different polarities.

Materials and Equipment:

  • Crude 1-Butanol, 3-(3-hydroxybutoxy)-

  • Chromatography column

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 1-Butanol, 3-(3-hydroxybutoxy)- in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect small fractions of the eluate in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., using a potassium permanganate stain, as the compound is a diol).

  • Combining Fractions: Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to obtain the purified 1-Butanol, 3-(3-hydroxybutoxy)-.

  • Analysis: Confirm the purity of the final product using an appropriate analytical technique like GC-FID or HPLC.

Mandatory Visualization

The following diagram illustrates the logical workflow for the purification of 1-Butanol, 3-(3-hydroxybutoxy)-.

Purification_Workflow Crude Crude 1-Butanol, 3-(3-hydroxybutoxy)- Distillation Fractional Vacuum Distillation Crude->Distillation High throughput Chromatography Preparative Column Chromatography Crude->Chromatography High purity needed Purity_Analysis1 Purity Analysis (e.g., GC-FID) Distillation->Purity_Analysis1 Purity_Analysis2 Purity Analysis (e.g., GC-FID) Chromatography->Purity_Analysis2 Decision Purity sufficient? Purity_Analysis1->Decision Pure_Product1 Pure Product (>95%) Pure_Product2 High Purity Product (>99%) Purity_Analysis2->Pure_Product2 Decision->Chromatography No, further purification Decision->Pure_Product1 Yes

Caption: Purification workflow for 1-Butanol, 3-(3-hydroxybutoxy)-.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Butanol, 3-(3-hydroxybutoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Butanol, 3-(3-hydroxybutoxy)-. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and solutions associated with obtaining high-purity 1-Butanol, 3-(3-hydroxybutoxy)-.

Frequently Asked Questions (FAQs)

Q1: What is 1-Butanol, 3-(3-hydroxybutoxy)- and what are its common applications?

A1: 1-Butanol, 3-(3-hydroxybutoxy)-, with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol , is a dihydroxy ether.[1] It is also known by synonyms such as 3-(3-hydroxybutoxy)butan-1-ol and 4-(4-hydroxybutan-2-yloxy)butan-2-ol.[1] While specific mainstream applications are not extensively documented in publicly available literature, its structure suggests potential use as a solvent, a monomer for polymerization, or as an intermediate in the synthesis of more complex molecules in various industrial and pharmaceutical applications.

Q2: How is 1-Butanol, 3-(3-hydroxybutoxy)- typically synthesized?

A2: The synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- is primarily achieved through the aldol condensation of acetaldehyde. In this reaction, two molecules of acetaldehyde react in the presence of a catalyst to form 3-hydroxybutanal, which can then further react with another molecule of acetaldehyde and subsequently be reduced to form the target molecule. A key patent describing its preparation is GB2142623B, titled "3-(3-hydroxybutoxy)-1-butanol and its method of preparation."

Q3: What are the main challenges in purifying 1-Butanol, 3-(3-hydroxybutoxy)-?

A3: The primary challenges in purifying 1-Butanol, 3-(3-hydroxybutoxy)- stem from its synthesis via acetaldehyde aldol condensation. The crude product is often a complex mixture containing:

  • Unreacted Acetaldehyde: Due to its low boiling point, it is a volatile impurity.

  • Intermediate Aldol Products: Such as 3-hydroxybutanal.

  • Dehydration Products: Crotonaldehyde can be formed from the dehydration of 3-hydroxybutanal.

  • Other Self-Condensation and Mixed Aldol Products: The reactive nature of acetaldehyde can lead to a variety of side-products.

  • Similar Boiling Points: Some of these impurities may have boiling points close to the target compound, making separation by simple distillation difficult.

  • Thermal Sensitivity: The hydroxyl groups may make the compound susceptible to degradation at high temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Simple Distillation Close boiling points of impurities and the main product.Employ fractional distillation under reduced pressure (vacuum distillation) to enhance separation efficiency. Utilize a fractionating column with a high number of theoretical plates.
Product Discoloration (Yellowing) Presence of unsaturated impurities like crotonaldehyde or thermal degradation during distillation.1. Ensure the distillation is performed under vacuum to lower the boiling point and minimize thermal stress. 2. Consider a pre-purification step, such as a chemical wash to remove aldehydic impurities, before distillation. 3. Use an antioxidant during distillation if thermal degradation is suspected.
Incomplete Separation of Volatile Impurities Inefficient removal of low-boiling point impurities like acetaldehyde.1. Perform an initial distillation at atmospheric pressure or a gentle vacuum to remove the bulk of the low-boiling components before proceeding to the main fractional distillation. 2. Ensure the distillation apparatus is properly set up to avoid vapor leaks.
Presence of High-Boiling Point Residues Formation of higher molecular weight aldol condensation byproducts.1. After collecting the main product fraction, the high-boiling residue can be left in the distillation flask. 2. If the product is thermally stable, a final flash distillation step could be considered to separate the product from non-volatile impurities.
Difficulty in Achieving High Purity (>99%) Presence of isomeric impurities or compounds with very similar physical properties.1. Consider alternative purification techniques such as preparative chromatography. Normal-phase chromatography using a silica gel column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) may be effective. 2. Crystallization, if a suitable solvent system can be found, can be a highly effective method for achieving high purity.

Experimental Protocols

Detailed Methodologies for Key Purification Experiments

1. Fractional Distillation under Reduced Pressure

This method is the primary technique for purifying 1-Butanol, 3-(3-hydroxybutoxy)- on a laboratory scale.

  • Apparatus:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flask(s)

    • Vacuum pump with a pressure gauge

    • Heating mantle with a stirrer

    • Cold trap (recommended to protect the vacuum pump)

  • Procedure:

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Place the crude 1-Butanol, 3-(3-hydroxybutoxy)- into the round-bottom flask along with a magnetic stir bar or boiling chips.

    • Begin stirring and gradually apply vacuum to the system. A pressure of 1-10 mmHg is a typical starting range for high-boiling alcohols.

    • Once the desired pressure is stable, begin heating the distillation flask gently.

    • Observe the temperature at the distillation head. Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of the product at the given pressure, collect the main fraction in a clean receiving flask. The boiling point of 1-Butanol, 3-(3-hydroxybutoxy)- is not well-documented, but for similar diols, it would be significantly lower under vacuum compared to atmospheric pressure. For example, a compound with an atmospheric boiling point of ~250°C might distill at ~100-150°C at a few mmHg.

    • Monitor the temperature closely. A drop in temperature or a significant rise may indicate the end of the main fraction.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

    • Allow the apparatus to cool completely before releasing the vacuum.

2. Purity Assessment by Gas Chromatography (GC)

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating alcohols and ethers.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Program:

    • Initial Temperature: 50°C (hold for 2 minutes)

    • Ramp: 10°C/minute to 220°C

    • Final Hold: 5 minutes at 220°C

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., methanol or dichloromethane).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.

Data Presentation

Table 1: Predicted Impurities in 1-Butanol, 3-(3-hydroxybutoxy)- Synthesis and Their Boiling Points

Compound Name Molecular Formula Boiling Point (°C at 760 mmHg) Reason for Presence
AcetaldehydeC2H4O20.2Unreacted starting material
3-HydroxybutanalC4H8O2~135 (decomposes)Aldol addition intermediate
CrotonaldehydeC4H6O104Dehydration of 3-hydroxybutanal
1-Butanol, 3-(3-hydroxybutoxy)- C8H18O3 Estimated >200 Target Product
Higher Aldol AdductsVariable> Boiling Point of ProductSide reactions

Note: The boiling point of 1-Butanol, 3-(3-hydroxybutoxy)- is an estimate based on structurally similar compounds. The actual boiling point under vacuum will be significantly lower.

Visualizations

Logical Workflow for Purification

PurificationWorkflow Crude Crude Product (from synthesis) InitialDist Initial Distillation (Atmospheric or Low Vacuum) Crude->InitialDist FractionalDist Fractional Distillation (High Vacuum) InitialDist->FractionalDist Removes volatiles Impurities1 Low-Boiling Impurities (e.g., Acetaldehyde) InitialDist->Impurities1 PurityAnalysis Purity Analysis (GC) FractionalDist->PurityAnalysis Impurities2 Close-Boiling & High-Boiling Impurities FractionalDist->Impurities2 PureProduct High-Purity Product (>99%) PurityAnalysis->PureProduct Purity Met Chromatography Alternative: Preparative Chromatography PurityAnalysis->Chromatography Purity Not Met Chromatography->PureProduct

Caption: A logical workflow for the purification of 1-Butanol, 3-(3-hydroxybutoxy)-.

Troubleshooting Logic Diagram

Troubleshooting Start Low Purity after Purification CheckMethod Review Purification Method Start->CheckMethod CheckDist Distillation Parameters Correct? CheckMethod->CheckDist CheckPurityMethod Purity Analysis Method Valid? CheckMethod->CheckPurityMethod ImproveDist Improve Distillation - Increase column efficiency - Reduce pressure CheckDist->ImproveDist No AltMethod Consider Alternative Method (e.g., Chromatography) CheckDist->AltMethod Yes, still impure ValidatePurity Validate GC Method - Check column and parameters CheckPurityMethod->ValidatePurity No

Caption: A troubleshooting decision tree for purity issues.

References

Technical Support Center: Optimizing Yield of 1-Butanol, 3-(3-hydroxybutoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-, also known as dihydroxy dibutyl ether. The following information is based on established synthesis methodologies and provides troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-Butanol, 3-(3-hydroxybutoxy)-?

A1: The most prevalent and industrially viable method is the acid-catalyzed condensation (dimerization) of 1,3-butanediol.[1][2] This process involves heating 1,3-butanediol in the presence of an acid catalyst, leading to the formation of the ether bond.

Q2: What types of catalysts are effective for this synthesis?

A2: A range of acid catalysts can be employed. Solid acid catalysts are often preferred for their ease of separation and reduced equipment corrosion.[1][2] Effective catalysts include:

  • Strongly acidic cation exchange resins (e.g., NKC-9, polystyrene sulfonic acid resin) [1][2]

  • Solid superacids (e.g., composite metal oxides)

  • Hydrogen-type molecular sieves [3]

Q3: What are the typical reaction conditions?

A3: Reaction conditions can be optimized to maximize yield and purity. Typical ranges are:

  • Temperature: 70°C to 190°C[2][3]

  • Catalyst Loading: 1.0% to 80% by weight of 1,3-butanediol[2]

  • Reaction Time: 1 to 9 hours[1][2]

Q4: What are the main isomers formed during the synthesis?

A4: The crude product, dihydroxy dibutyl ether, is a mixture of isomers. The primary isomers are 4-(3-hydroxybutoxy)-2-butanol, 3-(3-hydroxybutoxy)-1-butanol, and 3-(3-hydroxy-1-methylpropoxy)-1-butanol. The main regioisomer is typically 3-(3-hydroxybutoxy)-1-butanol, which itself can exist as four stereoisomers.[4]

Experimental Protocols

Protocol 1: Synthesis using a Strong Acid Cation Exchange Resin

This protocol is based on the acid-catalyzed dimerization of 1,3-butanediol.

Materials:

  • 1,3-butanediol (analytical grade)

  • NKC-9 macroporous strongly acidic cation exchange resin (or equivalent), vacuum-dried

  • Round-bottom flask (100 mL, four-necked)

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Thermometer

Procedure:

  • To a 100 mL four-necked round-bottom flask, add 30 mL of 1,3-butanediol.

  • Add 1.5 g of the vacuum-dried NKC-9 cation exchange resin.[1]

  • Assemble the flask with a reflux condenser and a thermometer.

  • Begin stirring and heat the mixture to reflux.

  • Maintain the reaction at reflux for 6-9 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the resin from the liquid product by filtration. The resin can be retained for reuse.

  • The crude product can be purified by vacuum distillation (114-124 °C / 5 mm Hg) to obtain the final product with a purity of over 95%.[2]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Yield and Purity (based on patent literature)

CatalystCatalyst Loading (% w/w)Temperature (°C)Reaction Time (h)Conversion Rate (%)Product Purity (%)
NKC-9 Resin5Reflux9--
NKC-9 Resin5Reflux6--
Polystyrene Sulfonic Acid Resin18135-1521.37295.5
Polystyrene Sulfonic Acid Resin10137-1481.86896.6
Composite Metal Oxide Superacid5115-1521.58297.8
Composite Metal Oxide Superacid1185-19045796.1
Hydrogen-type Molecular Sieve8164-17815598.0

Note: This table is a compilation of data from various sources and direct comparison may not be exact due to other varying experimental parameters.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Insufficient reaction time or temperature. Increase the reaction time or temperature within the recommended ranges (see Table 1). Monitor the reaction progress using GC analysis.
Catalyst deactivation. Ensure the catalyst is properly dried before use. For reusable catalysts, consider regeneration according to the manufacturer's instructions.
Equilibrium limitation. Consider removing water formed during the reaction using a Dean-Stark apparatus, which can drive the equilibrium towards product formation.
Formation of Side Products (e.g., unsaturated ethers, aldehydes) Reaction temperature is too high. Optimize the reaction temperature. High temperatures can lead to dehydration and other side reactions.
Catalyst is too acidic or has high Lewis acidity. Experiment with different types of solid acid catalysts. A catalyst with moderate Brønsted acidity is often preferred.
Product is Colored Impurities in the starting material. Use high-purity 1,3-butanediol.
Thermal degradation of the product. Avoid excessive heating during reaction and purification. Use vacuum distillation for purification to lower the boiling point.
Difficulty in Catalyst Separation Catalyst particles are too fine. Use a catalyst with a larger particle size or a different support material.
Mechanical degradation of the catalyst. Use a more mechanically stable catalyst. Avoid excessively vigorous stirring that could break down the catalyst beads.

Visualizations

ReactionPathway 2 x 1,3-Butanediol 2 x 1,3-Butanediol 1-Butanol, 3-(3-hydroxybutoxy)- 1-Butanol, 3-(3-hydroxybutoxy)- 2 x 1,3-Butanediol->1-Butanol, 3-(3-hydroxybutoxy)- + H2O 1,3-Butanediol 1,3-Butanediol

Caption: Reaction pathway for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge 1,3-Butanediol and Catalyst B Heat to Reflux and Stir A->B C Monitor Reaction B->C D Cool and Filter C->D E Vacuum Distillation D->E F Characterize Product E->F

Caption: General experimental workflow for the synthesis.

TroubleshootingTree Start Low Yield? CheckTimeTemp Increase Reaction Time/Temp? Start->CheckTimeTemp Yes SideProducts Side Products Present? Start->SideProducts No CheckCatalyst Check Catalyst Activity? CheckTimeTemp->CheckCatalyst RemoveWater Remove Water? CheckCatalyst->RemoveWater LowerTemp Lower Reaction Temperature? SideProducts->LowerTemp Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No ChangeCatalyst Change Catalyst Type? LowerTemp->ChangeCatalyst CheckDistillation Optimize Distillation Conditions? PurificationIssue->CheckDistillation Yes

References

"1-Butanol, 3-(3-hydroxybutoxy)-" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Butanol, 3-(3-hydroxybutoxy)-. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life and optimal storage condition for 1-Butanol, 3-(3-hydroxybutoxy)-?

Q2: My sample of 1-Butanol, 3-(3-hydroxybutoxy)- shows signs of degradation (e.g., discoloration, precipitate formation). What could be the cause?

A2: Degradation of 1-Butanol, 3-(3-hydroxybutoxy)- could be initiated by several factors:

  • Oxidation: Exposure to air and light, especially in the presence of metal catalysts, can lead to oxidative degradation.

  • Contamination: The presence of impurities or microbial contamination can accelerate degradation.

  • Extreme pH: Although generally stable, prolonged exposure to strong acids or bases may catalyze hydrolysis of the ether linkage, though this is less common for aliphatic ethers.

  • High Temperatures: Elevated temperatures can increase the rate of degradation reactions.

Q3: Is 1-Butanol, 3-(3-hydroxybutoxy)- susceptible to biodegradation?

A3: Yes, as a propylene glycol ether, 1-Butanol, 3-(3-hydroxybutoxy)- is expected to be biodegradable.[1] Studies on similar glycol ethers have shown that they can be degraded by various microorganisms found in soil and water.[2][3][4]

Q4: What are the likely degradation products of 1-Butanol, 3-(3-hydroxybutoxy)-?

A4: Based on the degradation pathways of other glycol ethers, the initial steps of biodegradation likely involve the oxidation of one or both of the primary alcohol groups to carboxylic acids.[3][4] This is followed by the cleavage of the ether bond. Potential degradation products could include 3-hydroxybutanoic acid, butanediols, and ultimately smaller organic acids that can enter central metabolic pathways.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results using 1-Butanol, 3-(3-hydroxybutoxy)- Sample degradation- Verify the age and storage conditions of the compound.- Perform analytical testing (e.g., HPLC, GC-MS) to assess purity.- If degradation is suspected, use a fresh, unopened sample.
Precipitate formation in aqueous solutions Low water solubility or reaction with buffer components- Confirm the solubility of 1-Butanol, 3-(3-hydroxybutoxy)- in your specific buffer system.- Consider using a co-solvent if solubility is an issue.- Ensure the buffer components are compatible with the compound.
Slow or no biodegradation observed in experiments - Inappropriate microbial inoculum- Nutrient limitation- Unfavorable environmental conditions (pH, temperature)- Use an acclimated microbial inoculum if possible.[1]- Ensure the medium contains sufficient nitrogen and phosphorus sources.[2][5]- Optimize the pH and temperature of the incubation based on general microbial growth conditions.

Quantitative Data Summary

Specific quantitative data for the stability and degradation of 1-Butanol, 3-(3-hydroxybutoxy)- is limited in the literature. The following table summarizes typical data that would be determined experimentally.

Parameter Value Conditions Reference
Half-life in aqueous solution Data not availableUser-defined (e.g., pH 7, 25°C)-
Biodegradation Half-life (Ready Biodegradability Test) Data not availableOECD 301F, 28 days-
Biodegradation Half-life (Seawater) Data not availableOECD 306, 60 days-
Optimal Temperature for Biodegradation Data not availableUser-defined-
Optimal pH for Biodegradation Data not availableUser-defined-

Experimental Protocols

Protocol 1: Aerobic Biodegradability Assessment (based on OECD 301F)

This protocol provides a general method to assess the ready biodegradability of 1-Butanol, 3-(3-hydroxybutoxy)- in an aerobic aqueous medium.

1. Preparation of Test Medium:

  • Prepare a mineral salt medium as specified in OECD Guideline 301.
  • The test compound should be the sole source of carbon and energy, typically at a concentration of 10-20 mg/L.

2. Inoculum:

  • Use activated sludge from a domestic wastewater treatment plant as the microbial inoculum.
  • The concentration of the inoculum should be between 30 and 100 mg/L of suspended solids in the final medium.

3. Experimental Setup:

  • Set up replicate flasks containing the test medium, the test compound, and the inoculum.
  • Include control flasks:
  • Blank control (inoculum and medium only) to measure endogenous respiration.
  • Reference control (with a readily biodegradable substance like sodium benzoate) to check the viability of the inoculum.
  • Toxicity control (test compound, reference compound, and inoculum) to check for inhibitory effects of the test compound.

4. Incubation:

  • Incubate the flasks in the dark at 20-25°C with continuous shaking or stirring to ensure aerobic conditions.

5. Measurement:

  • Measure the Biological Oxygen Demand (BOD) at regular intervals for 28 days using a respirometer.

6. Data Analysis:

  • Calculate the percentage of biodegradation by comparing the measured BOD with the theoretical oxygen demand (ThOD) of the compound.
  • The compound is considered readily biodegradable if it reaches >60% biodegradation within the 28-day period and within a 10-day window.

Visualizations

Degradation Pathways

Postulated Biodegradation Pathway of 1-Butanol, 3-(3-hydroxybutoxy)- A 1-Butanol, 3-(3-hydroxybutoxy)- B Oxidation of Primary Alcohol A->B C 3-(3-hydroxybutoxy)butanoic acid B->C D Ether Cleavage C->D E 3-Hydroxybutanoic acid + 1,3-Butanediol D->E F Further Oxidation E->F G Central Metabolism (e.g., TCA Cycle) F->G

Caption: Postulated biodegradation pathway of 1-Butanol, 3-(3-hydroxybutoxy)-.

Experimental Workflow

Experimental Workflow for Biodegradability Testing A Prepare Mineral Salt Medium B Add Test Compound (10-20 mg/L) A->B C Inoculate with Activated Sludge B->C E Incubate at 20-25°C (28 days, aerobic) C->E D Set up Controls (Blank, Reference, Toxicity) D->E F Measure BOD Periodically E->F G Calculate % Biodegradation F->G

Caption: Workflow for aerobic biodegradability testing.

References

Technical Support Center: Quantification of 1-Butanol, 3-(3-hydroxybutoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the quantification of "1-Butanol, 3-(3-hydroxybutoxy)-".

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying 1-Butanol, 3-(3-hydroxybutoxy)-?

Due to its two hydroxyl groups, 1-Butanol, 3-(3-hydroxybutoxy)- is a relatively polar and non-volatile compound. These characteristics can lead to several analytical challenges, including:

  • Poor peak shape (tailing) in Gas Chromatography (GC): The polar hydroxyl groups can interact with active sites in the GC inlet and column, leading to asymmetrical peaks.

  • Low sensitivity in GC-MS: Without derivatization, the compound may not be volatile enough for efficient transfer through the GC system, resulting in a weak signal.

  • Matrix effects in complex samples: Components of the sample matrix can interfere with the ionization and detection of the analyte, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Thermal degradation: At high temperatures in the GC inlet, the compound may degrade, leading to inaccurate quantification.

Q2: Which analytical technique is best suited for the quantification of 1-Butanol, 3-(3-hydroxybutoxy)-?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be used for the quantification of 1-Butanol, 3-(3-hydroxybutoxy)-. The choice of technique depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • GC-MS is a powerful technique, especially when coupled with a derivatization step to increase the volatility and thermal stability of the analyte.

  • HPLC is suitable for analyzing the compound in its native form and can be advantageous for complex matrices where derivatization is challenging. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing polar compounds like 1-Butanol, 3-(3-hydroxybutoxy)- by GC. It can lead to inaccurate peak integration and reduced sensitivity.

Troubleshooting Steps:

  • Derivatization: The most effective solution is to derivatize the hydroxyl groups. Silylation is a common and effective method.

  • Inlet Liner Deactivation: Ensure a fresh, deactivated inlet liner is used. Active sites on a dirty or old liner can cause peak tailing.

  • Column Choice: Use a column specifically designed for polar analytes or a general-purpose column with low bleed and high inertness.

  • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual activity.

Experimental Protocol: Silylation for GC-MS Analysis

This protocol provides a starting point for the derivatization of 1-Butanol, 3-(3-hydroxybutoxy)-. Optimization may be required.

Materials:

  • Sample containing 1-Butanol, 3-(3-hydroxybutoxy)-

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Pipette 100 µL of the sample into a GC vial.

  • If the sample is aqueous, evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine or acetonitrile to reconstitute the sample.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

Issue 2: Low Sensitivity/No Peak Detected

Low sensitivity can be caused by several factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Confirm Derivatization: Incomplete derivatization will result in a poor signal. Optimize the reaction time, temperature, and reagent concentration.

  • Check for Leaks: Leaks in the GC system can significantly reduce sensitivity. Perform a leak check of the inlet and connections.

  • Optimize Injection Parameters: Ensure the injection volume and split ratio are appropriate for the expected concentration of the analyte. A splitless injection may be necessary for trace-level analysis.

  • MS Detector Tuning: Ensure the MS is properly tuned to achieve optimal sensitivity.

Table 1: Troubleshooting Low GC-MS Sensitivity

Potential Cause Diagnostic Check Recommended Action Expected Outcome
Incomplete DerivatizationAnalyze a derivatized standard. Look for the underivatized analyte peak.Increase derivatization temperature or time. Use fresh reagent.Increased peak area of the derivatized analyte.
System LeakPerform a leak check using an electronic leak detector.Tighten fittings or replace ferrules.Stable baseline and improved signal-to-noise ratio.
Inappropriate Split RatioReview the current split ratio.For low concentrations, switch to a lower split ratio or splitless injection.Significant increase in peak area.
MS Source ContaminationCheck the MS tune report for signs of a dirty source.Vent the MS and clean the ion source.Improved signal intensity and better tune report parameters.

Troubleshooting Workflow for GC-MS Analysis

gcms_troubleshooting start GC-MS Quantification Issue peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No derivatize Derivatize Hydroxyl Groups peak_shape->derivatize Yes check_leaks Check for System Leaks sensitivity->check_leaks Yes end Problem Resolved sensitivity->end No check_liner Check Inlet Liner derivatize->check_liner check_column Check GC Column check_liner->check_column check_column->end optimize_injection Optimize Injection Parameters check_leaks->optimize_injection tune_ms Tune MS Detector optimize_injection->tune_ms tune_ms->end hplc_development start Start HPLC Method Development analyte_polarity Analyte is Polar start->analyte_polarity rp_column Reversed-Phase Chromatography analyte_polarity->rp_column Consider first hilic_column HILIC Chromatography analyte_polarity->hilic_column Alternative mobile_phase_rp High Aqueous Mobile Phase rp_column->mobile_phase_rp mobile_phase_hilic High Organic Mobile Phase hilic_column->mobile_phase_hilic detector_choice Detector Selection mobile_phase_rp->detector_choice mobile_phase_hilic->detector_choice uv_detector UV/Vis Detector detector_choice->uv_detector No Chromophore universal_detector ELSD/CAD/MS Detector detector_choice->universal_detector Chromophore Present derivatize_uv Derivatize with UV Tag uv_detector->derivatize_uv end Optimized Method universal_detector->end derivatize_uv->end

Technical Support Center: Improving Selectivity in "1-Butanol, 3-(3-hydroxybutoxy)-" Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of reactions involving "1-Butanol, 3-(3-hydroxybutoxy)-".

Troubleshooting Guides

This section addresses common issues encountered during the selective functionalization of "1-Butanol, 3-(3-hydroxybutoxy)-", a symmetrical diol.

Issue 1: Low Selectivity in Mono-acylation (Mono-esterification)

Problem: The reaction yields a significant amount of the di-acylated product and unreacted starting material, with low yield of the desired mono-acylated product.

Possible Causes and Solutions:

CauseRecommended Action
Steric Hindrance The two hydroxyl groups in "1-Butanol, 3-(3-hydroxybutoxy)-" are sterically similar, leading to competitive acylation. Employing a bulky acylating agent can enhance selectivity for one hydroxyl group.
Reaction Conditions High concentrations of the acylating agent and prolonged reaction times can favor di-acylation. It is recommended to use a stoichiometric amount or a slight excess of the acylating agent and monitor the reaction closely by TLC or GC to stop it upon maximum formation of the mono-acylated product.
Catalyst Choice The choice of catalyst can significantly influence selectivity. Organocatalysts, such as those based on diarylborinic acid, have shown high efficiency in the regioselective mono-acylation of 1,2- and 1,3-diols[1]. Polymer-based catalysts have also demonstrated exceptional mono-acylation selectivity for symmetrical diols[2].
Byproduct Formation The formation of acidic byproducts, such as carboxylic acids from anhydrides or HCl from acyl chlorides, can alter the reaction environment and affect selectivity[3]. The addition of a non-nucleophilic base can neutralize these byproducts.

Experimental Protocol: Regioselective Mono-acylation of a Symmetrical 1,3-Diol (Adaptable for "1-Butanol, 3-(3-hydroxybutoxy)-")

This protocol is adapted from a procedure for the selective mono-esterification of symmetrical diols using a resin-bound triphenylphosphine reagent, which offers easy purification[4][5][6].

Materials:

  • "1-Butanol, 3-(3-hydroxybutoxy)-"

  • Resin-bound triphenylphosphine

  • Iodine

  • 4-Dimethylaminopyridine (DMAP)

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the resin-bound triphenylphosphine in the anhydrous solvent.

  • Add a solution of iodine in the same solvent dropwise at room temperature. Stir until the color of iodine disappears, indicating the formation of the resin-bound triarylphosphonium iodide complex.

  • To this suspension, add 4-DMAP (3 equivalents) and the desired carboxylic acid (1 equivalent).

  • After stirring for 10 minutes, add "1-Butanol, 3-(3-hydroxybutoxy)-" (1 equivalent) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (indicated by the consumption of the starting diol and maximum formation of the mono-ester), filter the reaction mixture to remove the resin.

  • Wash the resin with the solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the mono-acylated product.

Issue 2: Poor Selectivity in Mono-etherification (Williamson Ether Synthesis)

Problem: The reaction results in a mixture of mono-ether, di-ether, and unreacted diol, along with elimination byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Base Strength and Stoichiometry A strong base is required to deprotonate the alcohol, but using a large excess can lead to the formation of the di-alkoxide, promoting di-etherification. Use of a slight excess of a suitable base (e.g., NaH) is recommended.
Nature of the Alkylating Agent The Williamson ether synthesis is an SN2 reaction and is therefore sensitive to steric hindrance. Primary alkyl halides are the best substrates. Secondary and tertiary alkyl halides will lead to a mixture of substitution and elimination products, with elimination being favored for more hindered halides.
Reaction Temperature Higher temperatures can favor the competing E2 elimination reaction, especially with secondary alkyl halides. The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate.
Solvent Choice Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile.

Experimental Workflow for Optimizing Mono-etherification:

G start Start: Mono-etherification of 1-Butanol, 3-(3-hydroxybutoxy)- base Select Base and Stoichiometry (e.g., 1.1 eq NaH) start->base solvent Choose Solvent (e.g., Anhydrous THF or DMF) base->solvent alkyl_halide Select Alkylating Agent (Primary halide, e.g., CH3I) solvent->alkyl_halide temperature Set Reaction Temperature (Start at 0°C, then warm to RT) alkyl_halide->temperature monitor Monitor Reaction by TLC/GC temperature->monitor workup Quench and Work-up monitor->workup analysis Analyze Product Mixture (NMR, GC-MS) workup->analysis low_selectivity Low Selectivity? analysis->low_selectivity troubleshoot Troubleshoot: - Lower Temperature - Change Base/Solvent - Use less hindered alkylating agent low_selectivity->troubleshoot Yes success High Selectivity Achieved low_selectivity->success No troubleshoot->base

Caption: Workflow for optimizing the selective mono-etherification of "1-Butanol, 3-(3-hydroxybutoxy)-".

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selective reactions with "1-Butanol, 3-(3-hydroxybutoxy)-"?

A1: The primary challenge arises from the fact that it is a symmetrical diol with two secondary hydroxyl groups of similar reactivity. This makes it difficult to selectively functionalize only one of the two hydroxyl groups, often leading to a mixture of mono-substituted, di-substituted, and unreacted starting material. Polyols with multiple hydroxyl groups present persistent challenges for site-selective functionalization due to their inherent reactivity similarity[7].

Q2: How can I favor mono-acylation over di-acylation?

A2: To favor mono-acylation, you can:

  • Control Stoichiometry: Use a 1:1 molar ratio of the diol to the acylating agent.

  • Use a Bulky Acylating Agent: This can introduce steric hindrance that disfavors the second acylation.

  • Employ a Selective Catalyst: Catalysts like diarylborinic acids can reversibly form a complex with the diol, activating one hydroxyl group for acylation[1].

  • Optimize Reaction Time: Monitor the reaction closely and stop it when the concentration of the mono-acylated product is at its maximum.

Q3: What are common side reactions to be aware of during the etherification of "1-Butanol, 3-(3-hydroxybutoxy)-"?

A3: Besides the desired mono- and di-etherification, the main side reaction is elimination (E2), especially when using secondary or tertiary alkyl halides as the alkylating agent. This leads to the formation of alkenes. Higher reaction temperatures also promote elimination.

Q4: Can I selectively oxidize one of the hydroxyl groups?

A4: Yes, selective oxidation of one secondary alcohol in the presence of another is possible, though challenging. The choice of oxidizing agent and reaction conditions is crucial. For instance, some catalytic systems show selectivity for the oxidation of secondary alcohols over primary ones, and subtle differences in the steric and electronic environment of the two secondary hydroxyls in your molecule might be exploited with the right catalyst.

Q5: How do I choose the right solvent for my reaction?

A5: The choice of solvent depends on the specific reaction:

  • For Acylation: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

  • For Williamson Ether Synthesis: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they enhance the nucleophilicity of the alkoxide.

Q6: What is the best way to monitor the progress of these reactions?

A6: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most reactions. You can visualize the disappearance of the starting material and the appearance of the mono- and di-substituted products. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Decision-Making Flowchart for Improving Selectivity:

G start Start: Low Selectivity Observed reaction_type Reaction Type? start->reaction_type acylation Acylation reaction_type->acylation Acylation etherification Etherification reaction_type->etherification Etherification oxidation Oxidation reaction_type->oxidation Oxidation acylation_q1 Is di-acylation the major byproduct? acylation->acylation_q1 etherification_q1 Are elimination products observed? etherification->etherification_q1 oxidation_q1 Is over-oxidation or C-C cleavage occurring? oxidation->oxidation_q1 acylation_a1 Reduce acylating agent stoichiometry. Monitor reaction time carefully. acylation_q1->acylation_a1 Yes acylation_q2 Still low selectivity? acylation_q1->acylation_q2 No acylation_a1->acylation_q2 acylation_a2 Change catalyst (e.g., organoboron catalyst). Use a bulkier acylating agent. acylation_q2->acylation_a2 Yes etherification_a1 Use a primary alkyl halide. Lower the reaction temperature. etherification_q1->etherification_a1 Yes etherification_q2 Is di-etherification problematic? etherification_q1->etherification_q2 No etherification_a1->etherification_q2 etherification_a2 Use a 1:1 stoichiometry of base to diol. Consider a milder base. etherification_q2->etherification_a2 Yes oxidation_a1 Use a milder oxidizing agent. Optimize reaction temperature and time. oxidation_q1->oxidation_a1 Yes

Caption: A decision-making flowchart to troubleshoot and improve selectivity in reactions of "1-Butanol, 3-(3-hydroxybutoxy)-".

References

"1-Butanol, 3-(3-hydroxybutoxy)-" handling and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1-Butanol, 3-(3-hydroxybutoxy)-?

A1: Based on its functional groups (two hydroxyl groups and an ether linkage), the primary hazards are likely to be:

  • Eye Irritation: Alcohols can be irritating to the eyes.

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation or dryness.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.

  • Hygroscopic Nature: The compound is likely to absorb moisture from the air, which can affect its physical properties and reactivity.[1][2]

  • Viscosity: As a larger molecule with multiple hydroxyl groups, it is expected to be viscous, which can present handling challenges.[3]

Q2: What are the best practices for storing 1-Butanol, 3-(3-hydroxybutoxy)-?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container to prevent moisture absorption.[1][2] The storage area should be cool, dry, and well-ventilated. It is also prudent to store it away from strong oxidizing agents, strong acids, and alkali metals, as alcohols and ethers can react with these substances.[4][5][6]

Q3: What personal protective equipment (PPE) should I wear when handling this chemical?

A3: Standard laboratory PPE is required. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat.

  • Respiratory Protection: If working with large quantities or in a poorly ventilated area, a respirator may be necessary.

Q4: How should I handle spills of 1-Butanol, 3-(3-hydroxybutoxy)-?

A4: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). For larger spills, dike the area to prevent spreading and collect the material in a suitable container for disposal. Ensure adequate ventilation during cleanup.

Troubleshooting Guide

Problem 1: Difficulty pipetting the chemical due to high viscosity.

  • Solution 1: Use a positive-displacement pipette. These are designed for viscous liquids and provide more accurate dispensing.

  • Solution 2: Use wide-bore pipette tips. This can help reduce the resistance to flow.[7]

  • Solution 3: Reverse pipetting technique. Aspirate more liquid than needed and then dispense the desired volume. This can improve accuracy with viscous substances.[3]

  • Solution 4: Gentle warming. If the chemical's properties allow, gently warming the container in a water bath may reduce its viscosity. However, be cautious as this can increase vapor pressure.

Problem 2: The chemical's volume or concentration appears to have changed over time.

  • Cause: This is likely due to the absorption of atmospheric moisture because the substance is hygroscopic.[1][2]

  • Solution: Always keep the container tightly sealed when not in use. For highly sensitive experiments, consider handling the chemical in a glove box with a dry atmosphere. If moisture contamination is suspected, it may be possible to dry the substance, but this should be done with caution and according to established laboratory procedures for drying organic liquids.[2]

Problem 3: The chemical has solidified or become significantly more viscous in a cold storage environment.

  • Solution: Allow the container to slowly warm to room temperature before use. A lukewarm water bath can be used to gently expedite this process if necessary. Do not use direct, high heat.

Data Summary

Since specific quantitative data for "1-Butanol, 3-(3-hydroxybutoxy)-" is limited, the following table provides inferred information based on its chemical class.

ParameterInferred Value/RecommendationRationale
Storage Temperature Room Temperature (Cool, Dry Place)To prevent potential degradation at high temperatures and increased viscosity at low temperatures.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Alkali MetalsBased on the reactivity of alcohols and ethers.[4][5][6]
Personal Protective Equipment (PPE) Safety Goggles, Gloves, Lab CoatStandard precaution for handling laboratory chemicals.
Hygroscopicity HighThe presence of two hydroxyl groups suggests significant moisture absorption from the air.[1][2]
Viscosity HighExpected due to the molecular weight and multiple hydroxyl groups capable of hydrogen bonding.[3]

Experimental Protocols

Protocol: Preparation of a 1M Solution of 1-Butanol, 3-(3-hydroxybutoxy)- in a Non-Aqueous Solvent

Objective: To accurately prepare a 1 Molar solution of a viscous and hygroscopic di-alcohol ether.

Materials:

  • 1-Butanol, 3-(3-hydroxybutoxy)-

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Positive-displacement pipette or a standard pipette with wide-bore tips

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Weighing boat

  • Magnetic stirrer and stir bar

Methodology:

  • Preparation:

    • Ensure all glassware is clean and thoroughly dried in an oven to remove any residual moisture.

    • If possible, perform the initial weighing and dispensing in a glove box with a dry nitrogen or argon atmosphere to minimize water absorption.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare it.

    • Quickly and carefully weigh the target amount of 1-Butanol, 3-(3-hydroxybutoxy)-. Due to its viscosity, it may be easier to weigh by difference directly from the storage container into the volumetric flask.

  • Dissolution:

    • Add a magnetic stir bar to the volumetric flask containing the weighed chemical.

    • Add approximately half of the final required volume of the anhydrous solvent to the flask.

    • Place the flask on a magnetic stirrer and stir until the compound is fully dissolved. Gentle warming may be applied if necessary to aid dissolution, but monitor for any signs of degradation.

  • Final Dilution:

    • Once fully dissolved, remove the flask from the stirrer and allow it to return to room temperature if it was warmed.

    • Carefully add the anhydrous solvent up to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Store the prepared solution in a tightly sealed container, preferably with a desiccant, to prevent moisture absorption.

Visualizations

Spill_Troubleshooting_Workflow start Spill of 1-Butanol, 3-(3-hydroxybutoxy)- Occurs assess_size Assess Spill Size start->assess_size small_spill Small Spill assess_size->small_spill <100 mL large_spill Large Spill assess_size->large_spill >100 mL absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb notify Notify Lab Supervisor and EH&S large_spill->notify collect Collect Absorbed Material into a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area with Appropriate Solvent collect->decontaminate end Dispose of Waste According to Institutional Guidelines decontaminate->end dike Dike the Spill Area to Prevent Spreading collect_large Collect Liquid into a Labeled Waste Container dike->collect_large collect_large->decontaminate notify->dike

Caption: Troubleshooting workflow for handling spills.

Storage_Decision_Tree start Receiving 1-Butanol, 3-(3-hydroxybutoxy)- check_container Is the container tightly sealed? start->check_container seal_container Ensure container is tightly sealed. check_container->seal_container No storage_location Select a cool, dry, and well-ventilated area. check_container->storage_location Yes seal_container->storage_location check_incompatibles Are incompatible chemicals (strong oxidizers, acids, alkali metals) stored nearby? storage_location->check_incompatibles relocate Relocate incompatible chemicals or the new container. check_incompatibles->relocate Yes final_storage Store the container. check_incompatibles->final_storage No relocate->final_storage log_entry Log the chemical in the lab inventory. final_storage->log_entry

References

Technical Support Center: Analysis of 1-Butanol, 3-(3-hydroxybutoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butanol, 3-(3-hydroxybutoxy)-.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended analytical method for the quantification of 1-Butanol, 3-(3-hydroxybutoxy)-?

A1: The recommended method for the analysis of 1-Butanol, 3-(3-hydroxybutoxy)- is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers the necessary selectivity and sensitivity for the quantification of this compound and the identification of potential impurities.

Q2: What are the expected major mass fragments for 1-Butanol, 3-(3-hydroxybutoxy)- in GC-MS analysis?

A2: Due to the presence of hydroxyl and ether functional groups, the molecule is prone to fragmentation. While a molecular ion peak at m/z 162 may be weak or absent, characteristic fragment ions are expected. Common fragmentation patterns for glycol ethers involve cleavage of the ether bond and loss of alkyl or alkoxy groups.

Q3: Are there any special sample preparation considerations for analyzing 1-Butanol, 3-(3-hydroxybutoxy)-?

A3: Due to the two hydroxyl groups, derivatization (e.g., silylation) can be employed to improve peak shape and reduce tailing in GC analysis. However, direct injection is also possible with an appropriate GC column and optimized method parameters.

Q4: What are the potential sources of impurities in 1-Butanol, 3-(3-hydroxybutoxy)- samples?

A4: Impurities can originate from the synthesis process. A potential synthesis route involves the dimerization of 1,3-butanediol. Therefore, common impurities may include unreacted 1,3-butanediol, isomers, and other condensation byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Problem 1: Poor Peak Shape (Tailing)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Inaccurate peak integration and quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System The hydroxyl groups of the analyte can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector.
- Use a deactivated injector liner.
- Trim the first few centimeters of the column's inlet.
- Condition the column according to the manufacturer's instructions.
Column Overload Injecting too much sample can lead to peak fronting or tailing.
- Dilute the sample.
- Reduce the injection volume.
Inappropriate Column Phase A non-polar column may not be ideal for this polar analyte.
- Use a mid-polar to polar column, such as one with a wax or trifluoropropyl stationary phase.
No Derivatization The polar hydroxyl groups can cause peak tailing.
- Consider derivatizing the sample with a silylating agent (e.g., BSTFA) to block the hydroxyl groups.
Problem 2: Inconsistent Retention Times

Symptoms:

  • The retention time of the analyte peak shifts between injections.

Possible Causes and Solutions:

CauseSolution
Leaks in the GC System Leaks in the carrier gas flow path will affect retention times.
- Perform a leak check of the septum, ferrules, and all connections.
Fluctuations in Oven Temperature Inconsistent oven temperature control will lead to retention time variability.
- Verify the oven temperature program and ensure the oven is properly calibrated.
Changes in Carrier Gas Flow Rate Inconsistent flow or pressure from the gas source will affect retention times.
- Check the carrier gas cylinder pressure and the regulator.
Problem 3: Ghost Peaks in the Chromatogram

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in blank runs.

Possible Causes and Solutions:

CauseSolution
Septum Bleed Small particles from the injector septum can be introduced into the system.
- Use a high-quality, low-bleed septum.
- Replace the septum regularly.
Contaminated Syringe Carryover from previous injections.
- Thoroughly clean the syringe between injections with an appropriate solvent.
Contaminated Injector Liner Buildup of non-volatile residues in the liner.
- Clean or replace the injector liner regularly.

Experimental Protocols

GC-MS Analysis of 1-Butanol, 3-(3-hydroxybutoxy)-

This protocol provides a general starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

GC Conditions:

ParameterValue
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL (split or splitless, depending on concentration)

MS Conditions:

ParameterValue
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200

Expected Quantitative Data (Hypothetical):

CompoundRetention Time (min)Key Mass Fragments (m/z)
1,3-Butanediol~5.545, 56, 75
1-Butanol, 3-(3-hydroxybutoxy)- ~12.8 45, 57, 73, 89, 101

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for GC-MS Analysis start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_active_sites Check for Active Sites (Liner, Column) peak_shape->check_active_sites Yes ghost_peaks Ghost Peaks? retention_time->ghost_peaks No leak_check Perform Leak Check retention_time->leak_check Yes end_node Problem Resolved ghost_peaks->end_node No check_septum Check Septum Bleed ghost_peaks->check_septum Yes derivatize Consider Derivatization check_active_sites->derivatize check_column_load Check Column Overload derivatize->check_column_load check_column_load->end_node check_oven_temp Verify Oven Temperature leak_check->check_oven_temp check_carrier_gas Check Carrier Gas Flow check_oven_temp->check_carrier_gas check_carrier_gas->end_node clean_syringe Clean Syringe check_septum->clean_syringe clean_liner Clean/Replace Liner clean_syringe->clean_liner clean_liner->end_node

Caption: Troubleshooting workflow for GC-MS analysis.

Synthesis_Impurities Potential Synthesis Route and Impurities cluster_impurities Potential Impurities butanediol 1,3-Butanediol (Starting Material) dimerization Dimerization (Acid Catalyst) butanediol->dimerization product 1-Butanol, 3-(3-hydroxybutoxy)- (Target Compound) dimerization->product unreacted Unreacted 1,3-Butanediol dimerization->unreacted isomers Positional Isomers dimerization->isomers byproducts Other Condensation Byproducts dimerization->byproducts

Caption: Potential synthesis route and resulting impurities.

Navigating the Scale-Up of 1-Butanol, 3-(3-hydroxybutoxy)- Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and frequently asked questions (FAQs) concerning the reaction scale-up of 1-Butanol, 3-(3-hydroxybutoxy)-. The information is tailored to address specific challenges that may arise during laboratory and pilot-plant scale synthesis, ensuring a smoother transition from benchtop to larger-scale production.

I. Reaction Overview and Key Challenges

The synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- is most plausibly achieved through the acid-catalyzed Michael addition of 1,3-butanediol to crotonaldehyde. While this reaction is effective at a laboratory scale, scaling up presents several challenges that can impact yield, purity, and safety. This guide will address these considerations in a practical question-and-answer format.

Reaction Pathway:

Reaction_Pathway 1,3-Butanediol 1,3-Butanediol Product 1-Butanol, 3-(3-hydroxybutoxy)- 1,3-Butanediol->Product Reactant Side_Products Side Products (e.g., self-condensation, polymerization) 1,3-Butanediol->Side_Products Self-etherification Crotonaldehyde Crotonaldehyde Crotonaldehyde->Product Reactant Crotonaldehyde->Side_Products Self-condensation Acid_Catalyst Acid_Catalyst Acid_Catalyst->Product Catalyst

Caption: Plausible reaction pathway for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-.

II. Troubleshooting Guide

This section addresses common problems encountered during the scale-up of the 1-Butanol, 3-(3-hydroxybutoxy)- synthesis.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction: Insufficient reaction time or catalyst activity.- Monitor the reaction progress using techniques like GC or TLC. - Consider a more active acid catalyst or increase the catalyst loading cautiously.
Side reactions: Self-condensation of crotonaldehyde or self-etherification of 1,3-butanediol.- Optimize the reaction temperature; lower temperatures can disfavor side reactions. - Control the rate of addition of crotonaldehyde to the reaction mixture.
Loss during work-up: Product solubility in the aqueous phase during extraction.- Use a suitable organic solvent for extraction and perform multiple extractions. - Consider a brine wash to reduce the solubility of the product in the aqueous layer.
Formation of Impurities Aldol condensation products: From the self-reaction of crotonaldehyde.- Maintain a low reaction temperature. - Ensure efficient mixing to avoid localized high concentrations of crotonaldehyde.
Polymerization: Acid-catalyzed polymerization of crotonaldehyde.- Add crotonaldehyde to the mixture of 1,3-butanediol and catalyst gradually. - Use a milder acid catalyst or a lower catalyst concentration.
Di-ethers of 1,3-butanediol: From the self-condensation of the diol.- Use an excess of 1,3-butanediol to favor the desired reaction. - Optimize the reaction temperature and catalyst.
Exothermic Reaction Runaway Poor heat dissipation: Inadequate cooling capacity for the larger reaction volume.- Ensure the reactor has sufficient cooling capacity. - Control the addition rate of the limiting reagent (crotonaldehyde). - Use a solvent to help moderate the temperature.
Difficult Product Isolation Emulsion formation during extraction: Due to the presence of surfactants or byproducts.- Add a small amount of brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period. - Consider centrifugation for small-scale separations.
High boiling point of the product: Making distillation challenging.- Use vacuum distillation to lower the boiling point and prevent thermal degradation. - Ensure the distillation apparatus is efficient.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended type of acid catalyst for this reaction on a larger scale?

A1: For scale-up, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) are often preferred over homogeneous mineral acids like sulfuric acid. Solid catalysts offer several advantages:

  • Easier separation: They can be filtered off, simplifying the work-up procedure and reducing aqueous waste.

  • Reduced corrosion: Less corrosive to stainless steel reactors compared to strong mineral acids.

  • Potential for reuse: The catalyst can often be regenerated and reused, improving process economics.

Q2: How can I effectively control the reaction temperature during scale-up?

A2: The Michael addition is exothermic. Effective temperature control is crucial to prevent side reactions and ensure safety.

  • Reactor Design: Use a jacketed reactor with a reliable cooling system.

  • Controlled Addition: Add the more reactive component (crotonaldehyde) slowly and sub-surface to the mixture of 1,3-butanediol and catalyst. This allows for better heat dissipation.

  • Solvent Use: Employing an appropriate inert solvent can help to moderate the temperature rise.

Q3: What are the key safety considerations when working with the reactants?

A3: Both 1,3-butanediol and especially crotonaldehyde present safety hazards.

  • Crotonaldehyde: It is a lachrymator, flammable, and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 1,3-Butanediol: It is less hazardous but can cause skin and eye irritation. Standard laboratory PPE should be worn.

  • Acid Catalyst: Strong acids are corrosive. Handle with care and appropriate PPE.

Compound Key Hazards
Crotonaldehyde Flammable, Toxic, Lachrymator, Skin/Eye Irritant
1,3-Butanediol Skin/Eye Irritant
Acid Catalysts Corrosive

Q4: What analytical methods are suitable for monitoring the reaction progress and product purity?

A4:

  • Gas Chromatography (GC): An excellent method for monitoring the disappearance of reactants and the formation of the product and byproducts.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

IV. Experimental Protocol (Representative)

This protocol is a representative example based on the likely reaction chemistry. Optimization will be necessary for specific equipment and scales.

Materials:

  • 1,3-Butanediol

  • Crotonaldehyde

  • Acid Catalyst (e.g., Amberlyst-15)

  • Anhydrous Sodium Sulfate

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with 1,3-butanediol and the acid catalyst.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Cooling: Cool the reactor contents to the desired reaction temperature (e.g., 10-20 °C) using the jacket cooling system.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature within the set range.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC until the desired conversion is achieved.

  • Catalyst Removal: Once the reaction is complete, filter the reaction mixture to remove the solid acid catalyst.

  • Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine to reduce the solubility of the product in the aqueous phase.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum distillation.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactor_Setup Reactor Setup (1,3-Butanediol + Catalyst) Cooling Cool to Reaction Temperature Reactor_Setup->Cooling Addition Slow Addition of Crotonaldehyde Cooling->Addition Monitoring Reaction Monitoring (GC/TLC) Addition->Monitoring Filtration Catalyst Filtration Monitoring->Filtration Extraction_Washes Aqueous Washes (NaHCO3, Brine) Filtration->Extraction_Washes Drying Drying Organic Layer (Na2SO4) Extraction_Washes->Drying Purification Solvent Removal & Vacuum Distillation Drying->Purification Final_Product Pure 1-Butanol, 3-(3-hydroxybutoxy)- Purification->Final_Product

Caption: A general experimental workflow for the synthesis and purification of 1-Butanol, 3-(3-hydroxybutoxy)-.

V. Logical Troubleshooting Flow

Troubleshooting_Flow Start Low Yield or Impure Product Check_Conversion Check Reaction Conversion (GC/TLC) Start->Check_Conversion Incomplete Incomplete? Check_Conversion->Incomplete Yes_Incomplete Yes Incomplete->Yes_Incomplete No_Incomplete No Incomplete->No_Incomplete Increase_Time_Catalyst Increase Reaction Time or Catalyst Loading Yes_Incomplete->Increase_Time_Catalyst Check_Side_Products Analyze for Side Products (GC/MS, NMR) No_Incomplete->Check_Side_Products End Improved Process Increase_Time_Catalyst->End Side_Products_Present Significant Side Products? Check_Side_Products->Side_Products_Present Yes_Side_Products Yes Side_Products_Present->Yes_Side_Products No_Side_Products No Side_Products_Present->No_Side_Products Optimize_Temp_Addition Optimize Temperature & Addition Rate Yes_Side_Products->Optimize_Temp_Addition Review_Workup Review Work-up Procedure No_Side_Products->Review_Workup Optimize_Temp_Addition->End Review_Workup->End

Caption: A logical troubleshooting workflow for addressing low yield or purity issues.

Validation & Comparative

A Comparative Guide to Butanol Isomers as Solvents for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical solvents, butanol isomers present a versatile group of compounds with applications spanning from industrial processes to pharmaceutical formulations. While 1-butanol, 2-butanol, isobutanol, and tert-butanol are well-characterized and widely utilized, the properties of less common isomers such as 1-Butanol, 3-(3-hydroxybutoxy)- remain largely unexplored in readily available literature. This guide provides a comprehensive comparison of the known butanol isomers as solvents, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection process. Due to a significant lack of available data for 1-Butanol, 3-(3-hydroxybutoxy)-, a direct comparison is not feasible at this time. Therefore, this guide will focus on the four primary butanol isomers.

Physicochemical Properties: A Tabular Comparison

The selection of an appropriate solvent hinges on its physical and chemical properties. These properties dictate the solvent's behavior in various applications, including its ability to dissolve specific solutes, its evaporation rate, and its safety profile. The table below summarizes key physicochemical properties of the four main butanol isomers.

Property1-Butanol (n-Butanol)2-Butanol (sec-Butanol)Isobutanol (2-Methyl-1-propanol)tert-Butanol (2-Methyl-2-propanol)
Molecular Formula C4H10OC4H10OC4H10OC4H10O
Molar Mass ( g/mol ) 74.12274.12274.12274.122
Boiling Point (°C) 117.799.5107.8982
Melting Point (°C) -89.5-114.7-101.925
Density (g/cm³ at 20°C) 0.80980.8080.8020.7809
Viscosity (cP at 25°C) 2.953.683.964.48 (at 30°C)
Flash Point (°C) 37242811
Water Solubility ( g/100 mL at 20°C) 7.712.510.0Miscible

Solvent Performance and Applications

The structural differences between the butanol isomers significantly influence their solvent characteristics and, consequently, their applications.

  • 1-Butanol (n-Butanol): As a primary straight-chain alcohol, 1-butanol is a versatile solvent for a wide range of chemical and textile processes.[1] It is used in the production of paints, lacquers, varnishes, resins, and as a chemical intermediate.[2][3] Its moderate volatility makes it suitable for applications where a relatively slow evaporation rate is desired.[1]

  • 2-Butanol (sec-Butanol): This secondary alcohol exhibits greater water solubility than 1-butanol and isobutanol.[1] It is also a common solvent and chemical intermediate.

  • Isobutanol (2-Methyl-1-propanol): A branched-chain primary alcohol, isobutanol is used as a solvent in paints and as an ingredient in inks.[4] It also serves as a precursor for derivative esters and as a gasoline additive.[4]

  • tert-Butanol (2-Methyl-2-propanol): Due to its tertiary and highly branched structure, tert-butanol is miscible with water.[1] It is used as a solvent and as a denaturant for ethanol.[5] Its high volatility and low flash point distinguish it from the other isomers.

The choice of a butanol isomer as a solvent is often dictated by the polarity of the solute. The hydroxyl group imparts polarity, while the alkyl chain contributes to nonpolar character. The branching of the carbon chain also affects the molecule's overall shape and its interactions with other molecules.[6]

Experimental Protocols

Determination of Water Solubility:

A common method to determine the water solubility of a substance is the shake-flask method.

  • Preparation of Saturated Solution: An excess amount of the butanol isomer is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved butanol from the aqueous solution.

  • Analysis: A known volume of the clear aqueous phase is carefully removed and its butanol concentration is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is then calculated and expressed in grams of solute per 100 mL of solvent.

Toxicity and Safety Considerations

In the context of drug development and research, the toxicity of a solvent is a critical factor. The butanol isomers generally exhibit low acute toxicity.[7] However, prolonged exposure to their vapors can lead to central nervous system depression and irritation of the eyes and skin.[1][7]

A study on the developmental toxicity of 1-butanol, 2-butanol, and t-butanol in rats administered via inhalation found that at high concentrations, these isomers could be maternally toxic, leading to reduced weight gain and feed intake in the dams.[8] However, significant teratogenicity was only observed at the highest concentration of 1-butanol.[8]

Logical Workflow for Solvent Selection

The process of selecting a suitable butanol isomer as a solvent for a specific application can be visualized as a logical workflow.

Solvent_Selection_Workflow A Define Application Requirements (e.g., solubility, volatility) B Review Physicochemical Properties (Table 1) A->B C Consider Solute Polarity B->C D Evaluate Toxicity and Safety Data C->D E Perform Small-Scale Solubility Tests D->E F Select Optimal Butanol Isomer E->F

Caption: A logical workflow for selecting an appropriate butanol isomer solvent.

Conclusion

The four primary butanol isomers offer a range of solvent properties suitable for diverse research and drug development applications. Their selection should be guided by a thorough understanding of their physicochemical characteristics, solvent performance, and toxicity profiles. While 1-butanol, 2-butanol, isobutanol, and tert-butanol are well-documented, further research is needed to characterize the properties of less common isomers like 1-Butanol, 3-(3-hydroxybutoxy)- to expand the repertoire of available green and effective solvents.

References

Comparative analysis of "1-Butanol, 3-(3-hydroxybutoxy)-" synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary methods for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-, a diether diol with potential applications in various chemical and pharmaceutical fields. The comparison focuses on an established acid-catalyzed condensation method and a theoretical approach based on the Williamson ether synthesis, evaluating them on parameters such as reaction efficiency, reagent requirements, and operational conditions.

Method 1: Acid-Catalyzed Condensation of 1,3-Butanediol

This method involves the direct intermolecular dehydration of 1,3-butanediol in the presence of an acid catalyst to form the desired diether diol. Several catalysts have been shown to be effective for this transformation, including solid superacids, hydrogen-type molecular sieves, and cation exchange resins[1][2][3][4].

Experimental Protocol:

A representative procedure using a solid superacid catalyst is as follows[1][2]:

  • A mixture of 1,3-butanediol and a solid superacid catalyst (e.g., a composite metal oxide, 1-15% by weight of the diol) is charged into a reaction vessel equipped with a stirrer and a heating mantle.

  • The reaction mixture is heated to a temperature between 115°C and 190°C with continuous stirring.

  • The reaction is monitored for a period of 1 to 4 hours. The conversion rate is dependent on the catalyst loading and temperature.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst is removed by filtration.

  • The resulting liquid product is purified by vacuum distillation (e.g., at 114-124°C under 5 mm Hg) to isolate 1-Butanol, 3-(3-hydroxybutoxy)-.

Data Summary: Acid-Catalyzed Condensation
ParameterValueReference
Starting Material 1,3-Butanediol[1][2][3]
Catalyst Solid Superacid / H-Molecular Sieve / Cation Exchange Resin[1][2][3][4]
Catalyst Loading 1% - 80% (w/w of 1,3-butanediol)[1][2][3][4]
Reaction Temperature 50°C - 190°C[1][2][3]
Reaction Time 0.5 - 10 hours[1][2][3]
Conversion Rate 30% - 82%[1][2][3][4]
Product Purity (Post-Distillation) ≥ 95%[1][2][3]

Method 2: Williamson Ether Synthesis (Theoretical Approach)

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide[5][6][7][8]. While not specifically documented for 1-Butanol, 3-(3-hydroxybutoxy)-, a plausible two-step synthetic route can be proposed.

Proposed Experimental Protocol:

Step 1: Synthesis of a Halohydrin Intermediate

  • 1,3-Butanediol is reacted with a hydrohalic acid (e.g., HBr) under controlled conditions to selectively replace one hydroxyl group with a halogen, yielding 4-bromo-2-butanol. This step requires careful control to minimize the formation of dihalides.

Step 2: Ether Formation

  • A separate portion of 1,3-butanediol is reacted with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to form the corresponding alkoxide.

  • The 4-bromo-2-butanol from Step 1 is then added to the alkoxide solution.

  • The reaction mixture is heated to facilitate the SN2 displacement of the bromide by the alkoxide, forming the ether linkage.

  • Following the reaction, an aqueous workup is performed to quench any remaining base and remove inorganic salts.

  • The crude product is extracted with an organic solvent, dried, and purified by vacuum distillation.

Data Summary: Williamson Ether Synthesis (Projected)
ParameterValue (Projected)Reference
Starting Materials 1,3-Butanediol, Hydrohalic Acid, Strong Base[5][6][7]
Key Intermediates 4-halo-2-butanol, Sodium salt of 1,3-butanediol
Reaction Type SN2 Nucleophilic Substitution[8][9]
Solvent Aprotic (e.g., THF, DMF)[5][7]
Potential Side Reactions Elimination reactions, Dihalide formation, Diether formation[6][7]
Purity Dependent on the success of the two steps and purification

Comparative Analysis

FeatureMethod 1: Acid-Catalyzed CondensationMethod 2: Williamson Ether Synthesis (Theoretical)
Overall Strategy One-step direct condensation of the diol.Two-step process involving intermediate synthesis.
Reagent Simplicity High (only diol and catalyst).Moderate (requires diol, acid, base, and aprotic solvent).
Atom Economy High, with water as the primary byproduct.Lower, due to the use of a halogen and base, generating salt waste.
Control of Selectivity Can produce a mixture of oligomers; requires careful control.Potentially more selective if the halohydrin intermediate is pure.
Yield Documented with moderate to good yields (up to 82% conversion).Theoretical; highly dependent on the efficiency of both steps.
Environmental Impact Greener, especially with recyclable solid acid catalysts.Less green due to the use of hazardous reagents and solvent waste.

Visualizing the Synthesis Pathways

Acid_Catalyzed_Condensation cluster_reactants Reactants BDO1 1,3-Butanediol product 1-Butanol, 3-(3-hydroxybutoxy)- BDO1->product BDO2 1,3-Butanediol BDO2->product catalyst Acid Catalyst (e.g., Solid Superacid) catalyst->product water Water product->water +

Caption: Acid-catalyzed condensation of 1,3-butanediol.

Williamson_Ether_Synthesis cluster_step1 Step 1: Halohydrin Formation cluster_step2 Step 2: Ether Synthesis (SN2) BDO1 1,3-Butanediol Halohydrin 4-bromo-2-butanol BDO1->Halohydrin HBr HBr HBr->Halohydrin Product 1-Butanol, 3-(3-hydroxybutoxy)- Halohydrin->Product BDO2 1,3-Butanediol Alkoxide Sodium 1,3-butanediolate BDO2->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Alkoxide->Product Salt NaBr Product->Salt +

Caption: Proposed Williamson ether synthesis pathway.

References

A Comparative Guide to the Analytical Validation of 1-Butanol, 3-(3-hydroxybutoxy)- and Related Glycol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is paramount. This guide provides a comparative overview of validated analytical methods applicable to "1-Butanol, 3-(3-hydroxybutoxy)-" and structurally similar glycol ethers. Due to the limited availability of direct validation data for "1-Butanol, 3-(3-hydroxybutoxy)-", this guide leverages data from analogous compounds to present a robust comparison of potential analytical techniques. The primary methods discussed are Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on various performance parameters. The following table summarizes key validation data for different analytical techniques used for glycol ethers, which can serve as a strong proxy for the analysis of "1-Butanol, 3-(3-hydroxybutoxy)-".

Analytical MethodAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Matrix
HS-GC-MS Ethylene glycol dimethyl ether (EGDME)>0.99596.72 - 100.40<151.39 µg/mL4.00 µg/mLCosmetic Cream
Diethylene glycol monoethyl ether (DEGEE)>0.99596.72 - 100.40<153.70 µg/mL12.34 µg/mLCosmetic Cream
Triethylene glycol dimethyl ether (TEGDME)>0.99596.72 - 100.40<151.61 µg/mL5.38 µg/mLCosmetic Cream
Phenoxyethanol (EGPhE)>0.99596.72 - 100.40<154.79 µg/mL15.95 µg/mLCosmetic Cream
GC-FID (NIOSH 2554) Propylene glycol monomethyl ether-100.61.6--Air
Dipropylene glycol monomethyl ether-102.41.8--Air
Propylene glycol monomethyl ether acetate-102.01.7--Air
LC-MS/MS Diethylene glycol methyl ether (DEGME)≥ 0.995-<5--Wood Stains
Dipropylene glycol butyl ether (DPGBE)≥ 0.995-<5--Wood Stains
Dipropylene glycol methyl ether (DPGME)≥ 0.995-<5--Wood Stains
LC-MS/MS Ethylene glycol---0.18 - 1.1 mg/L0.4 - 2.3 mg/LSerum
Diethylene glycol---0.18 - 1.1 mg/L0.4 - 2.3 mg/LSerum
Triethylene glycol---0.18 - 1.1 mg/L0.4 - 2.3 mg/LSerum

Detailed Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is a synthesized methodology based on established methods for related glycol ethers and is expected to be applicable for the analysis of "1-Butanol, 3-(3-hydroxybutoxy)-" with appropriate optimization.

1. Objective: To quantify the concentration of 1-Butanol, 3-(3-hydroxybutoxy)- in a given sample matrix.

2. Materials and Reagents:

  • Reference standard of 1-Butanol, 3-(3-hydroxybutoxy)- (≥98% purity)

  • Internal Standard (e.g., 1-Decanol or another suitable high-purity alcohol with a distinct retention time)

  • Solvent (e.g., Methanol, Dichloromethane, HPLC grade)

  • Sample matrix (e.g., plasma, formulation buffer)

  • Volumetric flasks, pipettes, and vials

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar analytes (e.g., DB-WAX, Carbowax 20M)

  • Autosampler

4. Preparation of Standards and Samples:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Butanol, 3-(3-hydroxybutoxy)- reference standard in 10 mL of solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the chosen solvent. Add a fixed concentration of the IS to all calibration standards and samples.

  • Sample Preparation:

    • For liquid samples, a direct dilution with the solvent may be sufficient.

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances. A typical LLE would involve mixing the sample with an immiscible organic solvent, vortexing, centrifuging, and collecting the organic layer.

5. GC-FID Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

6. Data Analysis and System Suitability:

  • Calibration Curve: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995.

  • Quantification: Determine the concentration of the analyte in the samples using the calibration curve.

  • System Suitability: Inject a mid-level calibration standard multiple times (n=5). The relative standard deviation (RSD) of the peak area ratio should be ≤ 2%. The tailing factor for the analyte peak should be between 0.8 and 1.5.

7. Validation Parameters to be Assessed:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte and IS.

  • Linearity: Assessed from the calibration curve over the desired concentration range.

  • Accuracy: Determined by spiking a known concentration of the analyte into a blank matrix and calculating the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Assessed by analyzing replicate samples at different concentrations on the same day and on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow and a decision tree for method selection.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Analysis prep_start Start stock_sol Prepare Stock Solution prep_start->stock_sol sample_prep Prepare Sample (Dilution/Extraction) prep_start->sample_prep cal_std Prepare Calibration Standards stock_sol->cal_std add_is Add Internal Standard cal_std->add_is sample_prep->add_is prep_end Ready for Injection add_is->prep_end injection Autosampler Injection prep_end->injection separation Chromatographic Separation injection->separation detection Flame Ionization Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for GC-FID analysis.

method_selection start Start: Define Analytical Need q1 Trace Level Analysis Required? start->q1 q2 High Throughput Needed? q1->q2 No lcmsms LC-MS/MS q1->lcmsms Yes q3 Complex Matrix? q2->q3 No q2->lcmsms Yes gcfid GC-FID q3->gcfid No gcms GC-MS q3->gcms Yes

Caption: Decision tree for analytical method selection.

A Comparative Analysis of Coalescing Agents for Waterborne Coatings: Evaluating "1-Butanol, 3-(3-hydroxybutoxy)-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of "1-Butanol, 3-(3-hydroxybutoxy)-" as a coalescing agent in waterborne coatings. Due to the limited publicly available performance data for this specific compound, this document outlines the requisite experimental protocols and data presentation structures necessary for a thorough comparative analysis. For illustrative purposes, established coalescing agents are included to demonstrate the comparative methodology.

Introduction to Coalescing Agents

Coalescing agents are essential additives in latex paints and other waterborne coatings. They act as temporary plasticizers for polymer particles, facilitating the formation of a continuous, uniform film as the water evaporates. The effectiveness of a coalescing agent is determined by its ability to lower the minimum film formation temperature (MFFT) of the coating, its impact on final film properties such as gloss and scrub resistance, and its environmental profile, particularly its volatile organic compound (VOC) content.

"1-Butanol, 3-(3-hydroxybutoxy)-" (CAS No. 65849-81-2) is a higher-boiling point, water-miscible solvent that presents potential as a low-VOC coalescing agent.[1] Its chemical structure suggests it may offer good compatibility with a range of latex polymers. However, rigorous performance data is necessary to validate its efficacy against industry-standard coalescing agents.

Comparative Performance Data

A direct quantitative comparison of "1-Butanol, 3-(3-hydroxybutoxy)-" with other coalescing agents requires standardized testing. The following table illustrates the type of data that should be generated and presented for a comprehensive evaluation. The values for the alternative agents are representative of typical performance and are included for illustrative purposes.

Coalescing AgentChemical NameMFFT (°C) of Acrylic LatexGloss (60°)Scrub Resistance (cycles)VOC Content (g/L)
Product of Interest 1-Butanol, 3-(3-hydroxybutoxy)-Data to be determinedData to be determinedData to be determinedData to be determined
Alternative A 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol™)5851200High
Alternative B 3-Methoxy-3-methyl-1-butanol (MMB)7821000Low
Alternative C Diethylene glycol monobutyl ether4881100High

Experimental Protocols

To ensure accurate and reproducible comparative data, the following experimental methodologies are recommended.

Minimum Film Formation Temperature (MFFT)

The MFFT is a critical parameter for assessing the efficiency of a coalescing agent. It is the lowest temperature at which a latex will form a continuous film.

Apparatus: MFFT Bar (e.g., Rhopoint MFFT-90)

Procedure:

  • Prepare a series of latex formulations, each containing a different coalescing agent at a specified concentration (e.g., 5% by weight of polymer solids).

  • Apply a uniform film of each formulation onto the MFFT bar.

  • As the water evaporates, a continuous, clear film will form at temperatures above the MFFT, while a cracked, opaque film will be present at temperatures below the MFFT.

  • The MFFT is determined as the point on the temperature gradient where the transition from a continuous to a cracked film occurs.

Gloss Measurement

Gloss is an important aesthetic property of a coating and can be influenced by the coalescing agent.

Apparatus: Glossmeter (60° geometry)

Procedure:

  • Prepare coated panels by applying the paint formulations to a standardized substrate (e.g., Leneta chart).

  • Allow the panels to dry under controlled conditions (e.g., 25°C and 50% relative humidity) for a specified period (e.g., 7 days).

  • Measure the 60° gloss of the dried films using a glossmeter.

  • Report the average of multiple readings for each formulation.

Scrub Resistance

This test evaluates the durability of the paint film.

Apparatus: Scrub Abrasion Tester

Procedure:

  • Prepare coated panels as described for gloss measurement.

  • Mount the panels in the scrub abrasion tester.

  • A standardized abrasive scrub medium is applied to the surface.

  • The number of cycles required to remove the paint film down to the substrate is recorded. A higher number of cycles indicates better scrub resistance.

Volatile Organic Compound (VOC) Content

The VOC content is a critical environmental and regulatory parameter.

Method: EPA Method 24

Procedure:

  • The volatile content of the coating is determined by measuring the weight loss of a sample after heating in an oven.

  • The water content is determined separately by Karl Fischer titration.

  • The VOC content is calculated as the difference between the total volatile content and the water content.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental evaluation and a hypothetical signaling pathway for coalescent action.

G Experimental Workflow for Coalescing Agent Evaluation A Formulation Preparation (Latex + Coalescing Agent) B Film Application A->B F VOC Content Analysis A->F C MFFT Determination B->C D Gloss Measurement B->D E Scrub Resistance Testing B->E G Data Analysis & Comparison C->G D->G E->G F->G G Hypothetical Mechanism of Coalescent Action cluster_0 Aqueous Phase cluster_1 Film Formation A Latex Polymer Particles C Particle Deformation A->C Plasticization B Coalescing Agent B->A Adsorption & Partitioning D Polymer Chain Interdiffusion C->D Water Evaporation E Continuous Film D->E

References

Cross-Validation of "1-Butanol, 3-(3-hydroxybutoxy)-" Quantification in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of "1-Butanol, 3-(3-hydroxybutoxy)-", a polar compound, in complex biological matrices. The focus is on providing objective performance comparisons and detailed experimental data to aid in the selection of the most appropriate analytical technique for research and development needs.

Introduction

Accurate quantification of "1-Butanol, 3-(3-hydroxybutoxy)-" and its regioisomers, collectively known as dihydroxybutylether (DHBE), in biological matrices such as plasma, serum, or urine is critical for pharmacokinetic and toxicokinetic studies. The inherent polarity and potential for complex matrix interferences necessitate robust and reliable analytical methods. This guide compares the well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a potential Gas Chromatography-Mass Spectrometry (GC-MS) alternative, alongside various sample preparation techniques.

Quantitative Method Performance Comparison

The following tables summarize the quantitative performance of a validated LC-MS/MS method for dihydroxybutylether (DHBE) regioisomers in human plasma and a representative GC-MS method for a structurally similar diol, 1,3-butanediol, in biological fluids.

Table 1: Comparison of LC-MS/MS and GC-MS Methodologies

ParameterLC-MS/MS Method for DHBE RegioisomersRepresentative GC-MS Method for 1,3-Butanediol
Instrumentation Triple Quadrupole Tandem Mass SpectrometerGas Chromatograph with Mass Spectrometric Detector
Ionization Mode Positive Electrospray Ionization (ESI)Electron Impact (EI) or Chemical Ionization (CI)
Sample Preparation Protein PrecipitationDerivatization followed by Liquid-Liquid Extraction
Internal Standard AcetaminophenIsotopically labeled 1,3-butanediol
Analysis Time ~10 minutes per sample~15-20 minutes per sample
Selectivity High (based on precursor/product ion transitions)High (based on characteristic fragment ions)
Sensitivity High (ng/mL to pg/mL range)Moderate to High (µg/mL to ng/mL range)

Table 2: Validation Data Summary

Validation ParameterLC-MS/MS Method for DHBE Regioisomers in Human Plasma[1]Representative GC-MS Method for 1,3-Butanediol in Blood/Urine[1]
Linearity Range 5.0 - 400 ng/mL (isomer dependent)Typically in the µM to mM range
Correlation Coefficient (r²) > 0.99> 0.99
Intra-day Precision (%RSD) < 13.6%Typically < 15%
Inter-day Precision (%RSD) < 13.6%Typically < 15%
Accuracy (%RE) Within ±7.3%Typically within ±15%
Lower Limit of Quantification (LLOQ) 5.0 - 10.0 ng/mL5 µM (with Chemical Ionization)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducibility and cross-validation.

Method 1: LC-MS/MS with Protein Precipitation

This method is adapted from a validated assay for DHBE regioisomers in human plasma[1].

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Acetaminophen in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile (or 10% perchloric acid as per the cited method) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Capcell Pak C18 MGII (or equivalent).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Gradient: A suitable gradient to resolve the analytes from matrix components.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460).

  • Ionization: ESI positive mode.

  • MRM Transitions: For DHBE regioisomers, m/z 163 → 55; for Acetaminophen (IS), m/z 152 → 110[1].

Method 2: GC-MS with Derivatization and Liquid-Liquid Extraction (Representative Protocol)

This protocol is based on established methods for the analysis of similar polar diols like 1,3-butanediol[1][2].

1. Sample Preparation (Derivatization and LLE):

  • To 100 µL of plasma or urine in a glass tube, add 20 µL of isotopically labeled internal standard.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature.

  • Add 500 µL of ethyl acetate and 200 µL of saturated sodium chloride solution.

  • Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean vial for GC-MS analysis.

2. GC-MS Analysis:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (or equivalent non-polar capillary column).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized analytes.

  • MS System: Mass selective detector (e.g., Agilent 5977A).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte and internal standard.

Alternative Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery.

Table 3: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Simple, fast, and inexpensive.Less clean extracts, potential for ion suppression in LC-MS/MS.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires larger solvent volumes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Very clean extracts, high concentration factor, can be automated.More expensive, requires method development to optimize sorbent and solvents.

Visualizing Analytical Workflows and Cross-Validation

The following diagrams illustrate the typical workflows for the analytical methods described and the logical process of a cross-validation study.

Analytical Workflow cluster_0 LC-MS/MS Workflow cluster_1 GC-MS Workflow Sample_LC Plasma Sample PPT Protein Precipitation Sample_LC->PPT Supernatant Supernatant Collection PPT->Supernatant LCMS_Analysis LC-MS/MS Analysis Supernatant->LCMS_Analysis Data_Processing_LC Data Processing LCMS_Analysis->Data_Processing_LC Sample_GC Plasma/Urine Sample Derivatization Derivatization Sample_GC->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Organic_Phase Organic Phase Collection LLE->Organic_Phase GCMS_Analysis GC-MS Analysis Organic_Phase->GCMS_Analysis Data_Processing_GC Data Processing GCMS_Analysis->Data_Processing_GC

Figure 1: Comparative workflows for LC-MS/MS and GC-MS analysis.

Cross-Validation Logic cluster_main Cross-Validation of Analytical Methods cluster_samples Sample Analysis Method_A Validated Method A (e.g., LC-MS/MS at Lab 1) QC_Samples Identical QC Samples Method_A->QC_Samples Incurred_Samples Incurred Study Samples Method_A->Incurred_Samples Method_B Validated Method B (e.g., GC-MS at Lab 2) Method_B->QC_Samples Method_B->Incurred_Samples Data_A Results from Method A QC_Samples->Data_A Data_B Results from Method B QC_Samples->Data_B Incurred_Samples->Data_A Incurred_Samples->Data_B Comparison Statistical Comparison (e.g., Bland-Altman plot, %difference) Data_A->Comparison Data_B->Comparison Conclusion Conclusion on Comparability Comparison->Conclusion

References

Inter-laboratory Comparison of "1-Butanol, 3-(3-hydroxybutoxy)-" Analysis: A Proposed Framework and Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of "1-Butanol, 3-(3-hydroxybutoxy)-". Due to the limited availability of direct inter-laboratory comparison data for this specific compound, this document outlines proposed experimental protocols based on established methods for structurally similar glycol ethers. The objective is to offer a comprehensive guide for laboratories to generate and compare data, leading to a standardized and validated analytical method.

Introduction

"1-Butanol, 3-(3-hydroxybutoxy)-" (CAS RN: 65849-81-2) is a compound with potential applications in various industrial and pharmaceutical processes.[1] Accurate and reproducible quantification of this analyte is crucial for quality control, safety assessment, and research and development. Inter-laboratory comparison studies are essential for validating analytical methods, assessing laboratory proficiency, and ensuring the reliability of data across different testing facilities.[2]

This guide proposes two common analytical techniques for the determination of "1-Butanol, 3-(3-hydroxybutoxy)-": Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are widely used for the analysis of related glycol ethers.[3][4][5][6]

Proposed Analytical Methods for Inter-laboratory Comparison

The following sections detail the proposed experimental protocols for GC-FID and LC-MS/MS analysis of "1-Butanol, 3-(3-hydroxybutoxy)-". These protocols are adapted from established methods for similar analytes and should be validated in each participating laboratory.

This method is suitable for the quantification of volatile and semi-volatile organic compounds and is based on NIOSH Method 2554 for glycol ethers.[4][6]

Experimental Protocol:

  • Sample Preparation:

    • For solid samples, perform a solvent extraction using a suitable solvent such as methanol or a mixture of methylene chloride and methanol (e.g., 85:15 v/v).[4]

    • For liquid samples, a direct injection or a dilution with the appropriate solvent may be feasible.

    • Use of an internal standard (e.g., a structurally similar compound not present in the sample) is recommended for improved accuracy and precision.

  • GC-FID Conditions (Example):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, to be optimized).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300 °C.

  • Calibration:

    • Prepare a series of calibration standards of "1-Butanol, 3-(3-hydroxybutoxy)-" in the chosen solvent, bracketing the expected sample concentrations.

    • Analyze the calibration standards under the same conditions as the samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

This method offers high selectivity and sensitivity and is based on ASTM D7731-11e1 for the analysis of dipropylene glycol monobutyl ether.[3][5]

Experimental Protocol:

  • Sample Preparation:

    • For aqueous samples, direct injection may be possible.[3][5]

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

    • Dilute the sample extract with the mobile phase to ensure compatibility.

    • Use of an isotopically labeled internal standard is highly recommended.

  • LC-MS/MS Conditions (Example):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution should be optimized to achieve good separation of the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode (to be determined based on analyte response).

    • Detection Mode: Selected Reaction Monitoring (SRM). Precursor and product ions for "1-Butanol, 3-(3-hydroxybutoxy)-" need to be determined by direct infusion.

  • Calibration:

    • Prepare calibration standards in a matrix that mimics the sample composition to account for matrix effects.

    • Analyze the standards and construct a calibration curve as described for the GC-FID method.

Inter-laboratory Study Design

A successful inter-laboratory comparison requires a well-defined study protocol.

Workflow:

  • Study Coordinator: A designated coordinator will be responsible for preparing and distributing the samples and for collecting and analyzing the data.

  • Sample Distribution: Homogenized and stabilized samples of "1-Butanol, 3-(3-hydroxybutoxy)-" at different concentration levels will be distributed to participating laboratories.

  • Analysis: Each laboratory will analyze the samples using one or both of the proposed methods, following their internal standard operating procedures (SOPs) that should be based on the provided protocols.

  • Data Reporting: Laboratories will report their results, including raw data, calibration curves, and quality control data, to the study coordinator.

  • Statistical Analysis: The coordinator will perform a statistical analysis of the submitted data to assess the method's performance and the inter-laboratory reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation A Study Design and Protocol Development B Preparation and Homogenization of Test Samples A->B C Distribution of Samples and Protocols to Labs B->C D Sample Analysis using GC-FID and/or LC-MS/MS C->D E Internal Quality Control Checks D->E F Data Compilation and Reporting E->F G Centralized Data Collection F->G H Statistical Analysis (e.g., ISO 5725) G->H I Evaluation of Method Performance (Repeatability & Reproducibility) H->I J Final Report Generation I->J

Caption: Workflow for the proposed inter-laboratory comparison study.

Data Presentation and Comparison

Participating laboratories should report their quantitative data in a standardized format to facilitate comparison.

Table 1: Inter-laboratory Comparison Data Reporting Template

Laboratory IDMethod Used (GC-FID or LC-MS/MS)Sample IDReplicate 1 (Concentration)Replicate 2 (Concentration)Replicate 3 (Concentration)Mean ConcentrationStandard Deviation% Recovery (for spiked samples)
Lab 01
Lab 02
...

Method Validation and Logical Relationships

The validation of an analytical method through an inter-laboratory study involves several interconnected parameters.

G cluster_params Performance Parameters A Analytical Method B Single-Laboratory Validation A->B C Inter-laboratory Comparison Study A->C P1 Accuracy B->P1 P2 Precision (Repeatability) B->P2 P3 Specificity B->P3 P4 LOD & LOQ B->P4 P5 Linearity B->P5 P6 Robustness B->P6 P7 Reproducibility C->P7 D Method Performance Characteristics P1->D P2->D P3->D P4->D P5->D P6->D P7->D

Caption: Logical relationships in analytical method validation.

Conclusion

This guide provides a foundational framework for establishing an inter-laboratory comparison for the analysis of "1-Butanol, 3-(3-hydroxybutoxy)-". By adopting and validating the proposed GC-FID and LC-MS/MS methods, participating laboratories can generate comparable and reliable data. Such a study is a critical step towards developing a standardized analytical method for this compound, which will be of significant value to researchers, scientists, and drug development professionals. The successful implementation of this collaborative effort will enhance the quality and consistency of analytical results across the scientific community.

References

"1-Butanol, 3-(3-hydroxybutoxy)-" toxicological profile compared to similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 1-Butanol, 3-(3-hydroxybutoxy)- and structurally similar compounds. Due to a lack of extensive publicly available toxicological data for 1-Butanol, 3-(3-hydroxybutoxy)-, this document focuses on a comparative analysis of related butanol derivatives: 1-Butanol, 2-Butoxyethanol, and Dipropylene glycol butyl ether (DPnB). This comparison aims to provide a useful framework for understanding the potential toxicological profile of 1-Butanol, 3-(3-hydroxybutoxy)- based on the known effects of these analogous substances.

Executive Summary

While direct toxicological data for 1-Butanol, 3-(3-hydroxybutoxy)- is scarce, an examination of similar compounds provides valuable insights. 1-Butanol exhibits moderate acute toxicity and is a known irritant. 2-Butoxyethanol also has low to moderate acute toxicity but is noted for causing hemolysis (destruction of red blood cells) and has been classified as a suspected human carcinogen (IARC Group 3).[1] Dipropylene glycol butyl ether generally shows low acute toxicity. This guide will delve into the specific toxicological endpoints for these compounds, presenting available quantitative data and experimental methodologies.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for 1-Butanol, 2-Butoxyethanol, and Dipropylene glycol butyl ether.

Acute Toxicity
CompoundTest SpeciesRoute of AdministrationLD50 ValueCitation(s)
1-Butanol RatOral790 - 4,360 mg/kg[2][3]
RabbitDermal3400 mg/kg[4]
2-Butoxyethanol RatOral2.5 g/kg (2500 mg/kg)[5]
Dipropylene glycol butyl ether RatOral4000 mg/kg[6][7]
RabbitDermal>2000 mg/kg[6]
Irritation and Sensitization
CompoundFindingCitation(s)
1-Butanol Causes skin irritation and serious eye damage. May cause respiratory irritation.[8]
2-Butoxyethanol Known respiratory irritant, and can cause irritation of eyes and skin.[1][5]
Dipropylene glycol butyl ether May cause mild transient eye irritation and little to no skin irritation.[6]
Genotoxicity
CompoundAssayResultCitation(s)
1-Butanol Ames TestNot genotoxic[9]
2-Butoxyethanol Not specifiedNot found to be mutagenic in animal studies.[5]
Dipropylene glycol butyl ether Bacterial Mutation AssayNot expected to be mutagenic in humans.[6]
Carcinogenicity
CompoundFindingCitation(s)
1-Butanol No data available regarding carcinogenicity in humans or animals.[10]
2-Butoxyethanol Carcinogenic in rodents, but this may not directly translate to humans. OSHA does not regulate it as a carcinogen.[5]
Dipropylene glycol butyl ether No components are listed as carcinogens by ACGIH, IARC, OSHA or NTP.[6]
Reproductive and Developmental Toxicity
CompoundFindingCitation(s)
1-Butanol Not a developmental toxicant in rats at dosages up to 24% of the oral LD50. Mild maternal toxicity and decreased fetal body weight were observed at high inhalation exposures.[10]
2-Butoxyethanol At high concentrations (100 ppm and 200 ppm), statistically significant increases in skeletal defects in the litters of exposed pregnant rats were observed.[5]
Dipropylene glycol butyl ether Not expected to cause reproductive effects.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below is a generalized protocol for a key in vitro genotoxicity assay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[11]

Objective: To determine if a substance can cause mutations in the DNA of specific bacterial strains.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[11][12] The test substance is incubated with the bacteria. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to grow on a histidine-deficient medium.[13]

Generalized Protocol:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).[11]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver. This is to assess the mutagenicity of both the parent compound and its metabolites.[12]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[13]

  • Colony Counting: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizations

General Workflow for Toxicological Assessment

cluster_0 Initial Screening cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment In Silico Analysis In Silico Analysis Genotoxicity Assays Genotoxicity Assays In Silico Analysis->Genotoxicity Assays Physicochemical Properties Physicochemical Properties Cytotoxicity Assays Cytotoxicity Assays Physicochemical Properties->Cytotoxicity Assays Read-Across Analysis Read-Across Analysis Read-Across Analysis->Genotoxicity Assays Acute Toxicity Acute Toxicity Cytotoxicity Assays->Acute Toxicity Carcinogenicity Carcinogenicity Genotoxicity Assays->Carcinogenicity Mechanistic Studies Mechanistic Studies Repeated Dose Toxicity Repeated Dose Toxicity Mechanistic Studies->Repeated Dose Toxicity Hazard Identification Hazard Identification Acute Toxicity->Hazard Identification Dose-Response Assessment Dose-Response Assessment Repeated Dose Toxicity->Dose-Response Assessment Carcinogenicity->Dose-Response Assessment Reproductive Toxicity Reproductive Toxicity Reproductive Toxicity->Dose-Response Assessment Risk Characterization Risk Characterization Hazard Identification->Risk Characterization Dose-Response Assessment->Risk Characterization Exposure Assessment Exposure Assessment Exposure Assessment->Risk Characterization

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Signaling Pathway for Cellular Response to Toxicants

Chemical Compound Chemical Compound Cellular Exposure Cellular Exposure Chemical Compound->Cellular Exposure Metabolic Activation Metabolic Activation Cellular Exposure->Metabolic Activation Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Cellular Repair Cellular Repair DNA Adducts->Cellular Repair Mutation Mutation DNA Adducts->Mutation Apoptosis Apoptosis Oxidative Stress->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Cell Survival Cell Survival Cellular Repair->Cell Survival Cancer Cancer Mutation->Cancer

Caption: A simplified signaling pathway illustrating cellular responses to a toxic chemical compound.

References

Safety Operating Guide

Prudent Disposal of 1-Butanol, 3-(3-hydroxybutoxy)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides procedural, step-by-step recommendations for the safe handling and disposal of 1-Butanol, 3-(3-hydroxybutoxy)-, ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Hazard Assessment

Before handling, it is crucial to be aware of the potential hazards associated with 1-Butanol, which is a flammable liquid and can cause skin and eye irritation.[1][2] It is harmful if swallowed and may cause respiratory irritation, drowsiness, or dizziness.[1][2] Always handle this chemical in a well-ventilated area and away from sources of ignition.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[1]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

II. Quantitative Data Summary

The following table summarizes key quantitative data for 1-Butanol, which should be considered as indicative for 1-Butanol, 3-(3-hydroxybutoxy)- in the absence of specific data.

PropertyValueSource
UN Number 1120[1]
Hazard Class 3 (Flammable Liquid)[1]
Packing Group III[1]
Reportable Quantity (RQ) 5000 lbs[1]
Toxicity to Fish (LC50) 1,840 mg/L (96 h, Pimephales promelas)[1]
Toxicity to Daphnia (EC50) 1,983 mg/L (48 h, Daphnia magna)[1]

III. Step-by-Step Disposal Protocol

The proper disposal of 1-Butanol, 3-(3-hydroxybutoxy)- should be handled as hazardous waste. Do not discharge it into drains or the environment.[1][2]

1. Waste Collection and Storage:

  • Collect waste 1-Butanol, 3-(3-hydroxybutoxy)- and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from heat, sparks, and open flames.[2][3]

  • Keep the container tightly closed.[1][2]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "1-Butanol, 3-(3-hydroxybutoxy)-," and any associated hazard symbols (e.g., flammable liquid).

3. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed professional waste disposal company to arrange for pickup and disposal.[1]

  • Provide them with all available information about the chemical.

  • The recommended method of disposal for flammable liquids like 1-Butanol is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

4. Spill Management:

  • In case of a spill, evacuate the area and remove all sources of ignition.[1][2]

  • Ventilate the area.

  • Contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[4]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal.

IV. Visual Workflow for Disposal

The following diagrams illustrate the logical workflow for the proper disposal of 1-Butanol, 3-(3-hydroxybutoxy)-.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal prep Wear Appropriate PPE collect Collect Waste in Designated Container prep->collect label_waste Label Container Clearly (Hazardous Waste) collect->label_waste store Store in Cool, Dry, Well-Ventilated Area label_waste->store ignition Keep Away from Ignition Sources store->ignition contact_ehs Contact EHS or Licensed Disposal Company ignition->contact_ehs transport Professional Transport of Hazardous Waste contact_ehs->transport incinerate Incineration at Approved Facility transport->incinerate

Caption: Workflow for the safe disposal of 1-Butanol, 3-(3-hydroxybutoxy)-.

start Spill Occurs evacuate Evacuate Area & Remove Ignition Sources start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Contaminated Material into a Sealed Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

References

Personal protective equipment for handling 1-Butanol, 3-(3-hydroxybutoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Butanol, 3-(3-hydroxybutoxy)-. The following guidance is based on the safety data for the closely related chemicals, 1-Butanol and 1-Butanol, 3-methoxy-3-methyl-. It is imperative to handle the specified chemical with extreme caution and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1-Butanol, 3-(3-hydroxybutoxy)- in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling butanol derivatives. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should be tight-fitting to protect against splashes. A face shield offers an additional layer of protection for the entire face.[1][2][3]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coatInspect gloves for any signs of degradation before use. A lab coat should be worn to protect skin and clothing from contamination.[1][2][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if there is a risk of inhalation.A full-face respirator may be required if there are significant inhalation hazards.[1][2][4]
Foot Protection Closed-toe shoesShoes should fully cover the feet to protect against spills.

Experimental Protocols: Safe Handling Procedures

Adherence to proper handling procedures is crucial to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated eyewash station and safety shower are readily accessible in the immediate work area.[2]

  • Work within a certified chemical fume hood to ensure adequate ventilation.

  • Keep the chemical container tightly closed when not in use.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin and eyes.[1][3]

  • Avoid inhaling vapors or mists.[1][3]

  • Use non-sparking tools to prevent ignition.[3]

  • Ground/bond the container and receiving equipment to prevent static discharge.[3][5]

3. In Case of a Spill:

  • Evacuate the area.

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.[2]

  • Place the absorbent material into a suitable, labeled container for disposal.[2][6]

  • Do not allow the chemical to enter drains or waterways.[1][3]

Disposal Plan

Proper disposal of 1-Butanol, 3-(3-hydroxybutoxy)- and its contaminated materials is essential to prevent environmental contamination and adhere to regulations.

  • Waste Characterization: The waste is likely to be classified as hazardous due to the characteristics of similar butanol compounds (e.g., flammability, irritant).

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not dispose of it down the drain.[1][3]

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood certification prep2 Check eyewash and safety shower prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Dispense chemical in fume hood prep3->handle1 handle2 Keep container sealed when not in use handle1->handle2 handle3 Monitor for spills or drips handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Collect all waste in a labeled container clean1->clean2 clean3 Dispose of waste via licensed service clean2->clean3

Caption: Safe handling workflow for 1-Butanol, 3-(3-hydroxybutoxy)-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.